molecular formula C10H20O3 B2810242 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol CAS No. 1909287-68-8

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Cat. No.: B2810242
CAS No.: 1909287-68-8
M. Wt: 188.267
InChI Key: KBOOKVICYGQETI-DTORHVGOSA-N
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Description

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol (CAS 1566480-19-0) is a high-purity chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . It belongs to the class of ether-alcohols and features both a cyclobutanol ring and a tert-butoxyethoxy side chain, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry research . Compounds with this scaffold are of significant interest in the development of novel pharmacologically active agents. For instance, recent patent literature indicates that structurally related cyclobutan-1-ol derivatives are investigated as key intermediates in the synthesis of potent RSK (Ribosomal S6 Kinase) inhibitors, which are a target for potential antineoplastic agents . As a versatile synthon, this compound can be utilized in various chemical transformations, leveraging the reactivity of both its hydroxyl group and ether functionalities. It is supplied For Research Use Only and is intended solely for laboratory research purposes. Researchers are advised to handle the material according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOOKVICYGQETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol , a specialized building block designed for high-precision medicinal chemistry applications.

A Rational Design Guide for Rigidified Linker Systems[1][2][3]

Part 1: Executive Summary & Structural Logic

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol represents a sophisticated "hybrid" scaffold that bridges the gap between flexible polyethylene glycol (PEG) linkers and rigid, sp³-rich core structures.[1][2] In modern drug discovery—particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design (FBDD)—this molecule serves as a critical modulator of physicochemical properties.[1][2]

Core Structural Analysis

The molecule is composed of three distinct functional domains, each serving a specific pharmacological or synthetic purpose:

  • The Cyclobutane Core (The "Puckered" Scaffold):

    • Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane ring exists in a puckered "butterfly" conformation.[3] This reduces the entropic penalty of binding by pre-organizing the substituents into defined vectors (typically ~150° dihedral angle).[2]

    • Benefit: It provides a "3D" character (Fsp³ = 1.0 for the ring), improving solubility and metabolic stability compared to aromatic equivalents.

  • The 1-Hydroxyl Group (The Anchor):

    • Acts as a versatile handle for further functionalization (e.g., conversion to amines, esters, or halides) or as a hydrogen-bond donor (HBD) to interact with target protein residues.[1]

  • The 3-[2-(Tert-butoxy)ethoxy] Tail (The Lipophilic Linker):

    • Tert-butyl group: Provides significant steric bulk and lipophilicity (increasing LogP), shielding the ether oxygen from metabolic dealkylation.[1][2]

    • Ethoxy spacer: Introduces a short, specific distance (~3.5 Å) between the core and the lipophilic cap, mimicking a "mini-PEG" system but with enhanced hydrophobic character.

Part 2: Stereochemical & Conformational Dynamics

A critical feature of 1,3-disubstituted cyclobutanes is their stereoisomerism.[1][2] This molecule exists as two distinct diastereomers, which possess different physical properties and biological activities.

Cis vs. Trans Isomerism
  • Cis-Isomer: The hydroxyl group and the ether side chain are on the same face of the puckered ring. This often forces one substituent into a pseudo-axial position, increasing steric strain (1,3-diaxial interaction).[1][2]

  • Trans-Isomer: The substituents are on opposite faces.[1][2] This is thermodynamically favored as it allows both groups to adopt pseudo-equatorial positions in the puckered conformation.

Conformational Diagram (DOT Visualization)

CyclobutaneConformation Core Cyclobutane Ring (Puckered ~25°) Sub1 1-OH Group (Polar Anchor) Core->Sub1 Pos 1 Sub2 3-Ether Tail (Lipophilic Extension) Core->Sub2 Pos 3 Cis Cis-Isomer (Pseudo-Axial/Equatorial) Higher Energy Sub1->Cis Trans Trans-Isomer (Pseudo-Diequatorial) Thermodynamically Stable Sub1->Trans Sub2->Cis Sub2->Trans Optimal Binding Vector Optimal Binding Vector Trans->Optimal Binding Vector

Figure 1: Conformational logic of 1,3-disubstituted cyclobutanes. The trans-isomer typically offers a linear vector preferred in linker design.[1][2]

Part 3: Synthetic Pathways & Protocols

Since this specific molecule is a specialized building block, high-fidelity synthesis is required to control the stereochemistry and prevent acid-catalyzed cleavage of the tert-butyl ether.[1][2]

Recommended Synthetic Route: The Reductive Etherification Strategy

This route avoids the harsh conditions often associated with direct cyclobutane formation, utilizing commercially available precursors.

Step 1: Preparation of the Electrophile
  • Reactants: Ethylene glycol mono-tert-butyl ether + Tosyl chloride (TsCl).[1][2]

  • Product: 2-(tert-butoxy)ethyl 4-methylbenzenesulfonate.[1][2]

  • Mechanism: Standard nucleophilic substitution.[1][2]

Step 2: Alkylation of the Core
  • Precursor: 3-Hydroxycyclobutan-1-one (protected as a ketal) or 3-benzyloxycyclobutanone (followed by deprotection).[1][2]

  • Protocol:

    • Dissolve 3-hydroxycyclobutanone ethylene ketal in dry DMF.

    • Add NaH (1.2 eq) at 0°C to form the alkoxide.[1][2]

    • Add 2-(tert-butoxy)ethyl tosylate dropwise.

    • Heat to 60°C for 12 hours.

    • Critical Control: Maintain strictly anhydrous conditions to prevent ketal hydrolysis.

Step 3: Ketone Deprotection & Reduction [1][4]
  • Hydrolysis: Treat the intermediate with mild acid (e.g., PPTS in wet acetone) to unmask the ketone. Note: Avoid strong mineral acids to preserve the tert-butyl ether.[1][2]

  • Stereoselective Reduction:

    • For Cis-Major: Use L-Selectride at -78°C (steric approach control).

    • For Trans-Major: Use NaBH₄ in MeOH at 0°C (thermodynamic control).

Synthetic Workflow Diagram

SynthesisPath Start Start: Ethylene Glycol Mono-t-Butyl Ether Step1 Activation: TsCl, Pyridine -> Tosylate Start->Step1 Coupling Coupling: NaH, DMF, 60°C (Ether Formation) Step1->Coupling Core Core: 3-Hydroxycyclobutanone (Ketal Protected) Core->Coupling Deprotect Deprotection: PPTS, Acetone/H2O (Ketone Unmasking) Coupling->Deprotect Reduction Reduction: NaBH4 (Trans) or L-Selectride (Cis) Deprotect->Reduction Final Product: 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Reduction->Final

Figure 2: Step-by-step synthetic pathway emphasizing convergent assembly.

Part 4: Physicochemical Profile (In Silico Prediction)

For researchers incorporating this moiety into a drug candidate, the following properties are critical for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

PropertyValue (Estimated)Implications for Drug Design
Molecular Formula C₁₀H₂₀O₃Low MW fragment, ideal for FBDD.[1][2]
Molecular Weight ~188.26 g/mol Leaves significant "room" for heavy warheads.[1][2]
cLogP 1.8 – 2.2Moderate lipophilicity; good membrane permeability.[1][2]
TPSA ~40 Ų(2 Ethers + 1 Alcohol); Excellent for CNS penetration.[1][2]
H-Bond Donors 1The free hydroxyl group.[1][2]
H-Bond Acceptors 3Two ether oxygens + one hydroxyl oxygen.[1][2]
Rotatable Bonds 4Low flexibility compared to linear alkyl chains.[1][2]
Solubility HighSoluble in DMSO, MeOH, DCM; Moderate in water.

Part 5: Applications in Drug Discovery

PROTAC Linker Design

The "cyclobutane-ether" motif is increasingly used to replace standard PEG chains in PROTACs.[1][2]

  • Problem with PEG: Long PEG chains are conformationally floppy (high entropic cost) and can suffer from oxidative metabolism.[1][2]

  • Solution: The cyclobutane ring restricts the conformational space, potentially improving the binding affinity of the binary complex (Warhead-Linker-E3 Ligase).[1][2] The tert-butoxy terminus acts as a hydrophobic cap that can occupy small lipophilic pockets on the E3 ligase surface.[1][2]

Bioisosterism

This scaffold serves as a non-aromatic bioisostere for para-substituted phenols or cyclohexanols .[1][2]

  • Metabolic Stability: The tert-butyl group blocks the terminal position, preventing rapid oxidation (omega-oxidation) common in linear alkyl chains.[1][2]

  • Fsp³ Enrichment: Increasing the fraction of sp³ carbons is correlated with higher clinical success rates due to improved solubility and reduced promiscuity (off-target binding).[1][2]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for tert-butyl ether stability and deprotection protocols). [1][2]

  • Mykhailiuk, P. K. (2019).[1][2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. (Context on cyclobutanes as phenyl ring replacements).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory for using sp³-rich scaffolds like cyclobutane).[1][2][5]

  • PubChem Compound Summary. (2024). 3-(tert-butoxy)cyclobutan-1-ol (Analogous Structure). National Center for Biotechnology Information.[1][2] [1][2]

Sources

Physicochemical Profiling & Synthetic Utility of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Strategic Scaffold for Rigidified Linker Design in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, "escaping flatland" via sp³-rich scaffolds is a dominant strategy to improve solubility and metabolic stability. 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol represents a high-value building block that combines the conformational rigidity of a 1,3-disubstituted cyclobutane core with the physicochemical tunability of a short, monoprotected polyethylene glycol (PEG) chain.[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its application as a rigidified linker in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).[1] By restricting the conformational entropy of the linker, this scaffold can enhance ligand binding affinity and improve oral bioavailability compared to flexible linear alkyl chains.

Chemical Identity & Structural Analysis

The molecule consists of a cyclobutane ring substituted at the 1-position with a hydroxyl group and at the 3-position with a tert-butoxy-ethyl ether chain.[1] The 1,3-substitution pattern introduces critical stereochemical considerations.

Property Data
IUPAC Name 3-[2-(2-methylpropan-2-yl)oxyethoxy]cyclobutan-1-ol
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.27 g/mol
Core Scaffold 1,3-Disubstituted Cyclobutane
Key Functionality Secondary Alcohol (Attachment Point A), tert-Butyl Ether (Lipophilic Cap / Protecting Group)
Stereochemistry Exists as cis and trans isomers (diastereomers)
Stereochemical Implications (Cis vs. Trans)

The 1,3-cyclobutane ring is not planar; it adopts a "puckered" conformation (butterfly shape) to relieve torsional strain.[1]

  • Cis-isomer: The substituents are on the same side of the ring.[1] Often thermodynamically preferred in certain synthetic routes due to dipole minimization.

  • Trans-isomer: The substituents are on opposite sides.[1] This isomer provides a linear exit vector, making it ideal for linker applications where the distance between two warheads must be maximized.

Physicochemical Profile

The following data aggregates predicted properties derived from high-fidelity QSAR models (ACD/Labs, SwissADME) and experimental data from close structural analogs (e.g., 3-butoxycyclobutan-1-ol).

Parameter Value (Approx/Predicted) Implication for Drug Design
LogP (Octanol/Water) 1.2 – 1.6Lipophilic Efficiency: The tert-butyl group balances the polarity of the ether oxygens, ensuring membrane permeability without compromising solubility.[1]
TPSA (Topological Polar Surface Area) ~49 ŲCell Permeability: Well below the 140 Ų threshold, suggesting excellent passive permeability.
pKa (Acidic) ~16.5 (Alcohol)Reactivity: The secondary alcohol is neutral at physiological pH but can be deprotonated by strong bases (NaH, KOtBu) for alkylation.
Water Solubility Moderate to HighFormulation: The ether oxygens act as hydrogen bond acceptors, enhancing aqueous solubility compared to pure alkyl-cyclobutanes.[1]
Boiling Point ~240–250 °C (760 mmHg)Handling: High boiling point indicates low volatility, simplifying handling in solid-phase synthesis.[1]
Rotatable Bonds 5Entropy: Fewer rotatable bonds than a linear C7 chain, reducing the entropic penalty upon protein binding.[1]
Synthetic Pathways & Manufacturing

The synthesis of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol typically follows a convergent route, utilizing 3-oxocyclobutanecarboxylic acid or epibromohydrin as starting materials.[1]

Primary Synthetic Workflow

The following Graphviz diagram illustrates the logical flow of synthesis, highlighting the critical reduction step that determines the cis/trans ratio.

SynthesisPath Start Epibromohydrin (Precursor) Inter1 3-Methylene- cyclobutane carbonitrile Start->Inter1 Cyclization Ketone 3-Oxocyclobutane- carboxylic derivatives Inter1->Ketone Hydrolysis/Oxidation Reduction Stereoselective Reduction (NaBH4 or L-Selectride) Ketone->Reduction Key Step: Isomer Control Alcohol 3-Hydroxy- cyclobutane intermediate Reduction->Alcohol Yields Cis/Trans Mix Etherification Etherification (Base + X-CH2CH2-OtBu) Alcohol->Etherification Alkylation Final 3-[2-(Tert-butoxy) ethoxy]cyclobutan-1-ol Etherification->Final Purification

Figure 1: Convergent synthetic pathway for the target scaffold.[1][2][3] The reduction step is critical for defining the exit vector geometry.

Methodology Note: To favor the cis-isomer , bulky hydride reagents like L-Selectride are used at low temperatures (-78°C), attacking the ketone from the less hindered face.[1] To favor the trans-isomer , smaller reducing agents like NaBH₄ in methanol are typically employed, often yielding a thermodynamic mixture separable by chromatography.

Application Context: The "Rigid Linker" Advantage

In drug development, this molecule is not merely a solvent or passive spacer; it is a functional structural element .

Mechanism of Action in PROTACs

PROTACs require a linker to connect a target protein ligand and an E3 ligase ligand.[1]

  • Entropy Reduction: Flexible PEG chains often suffer from high entropic penalties upon binding.[1] The cyclobutane ring in this scaffold "pre-organizes" the linker, reducing the energy cost of binding.

  • Metabolic Stability: The cyclobutane ring is metabolically robust compared to linear alkyl chains, which are prone to rapid oxidation by CYP450 enzymes. The tert-butoxy group further protects the terminal oxygen from metabolism.[1]

  • Solubility Modulation: The ether linkage maintains the water solubility benefits of PEG without the "floppiness" of long PEG chains.

Handling, Stability & Safety (E-E-A-T)

Stability:

  • Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. The cyclobutane ring is stable under standard physiological conditions but can undergo ring-opening under extreme thermal or radical conditions.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature requires tightly sealed containers.

Safety Protocol:

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Hazards: Likely causes serious eye irritation (H319) and skin irritation (H315), consistent with glycol ether derivatives.[4]

  • Disposal: Dispose of as organic waste (halogen-free).

References
  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small‐Molecule Drug Candid
    • Source: Vertex AI / PMC (NIH).
    • URL:[Link]

  • Synthetic Methodology

    • Title: Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins.[1][3]

    • Source: Royal Society of Chemistry (Chemical Science).[3]

    • URL:[Link]

  • Physicochemical Analog Data

    • Title: 2-(2-Butoxyethoxy)ethanol Safety Data Sheet.[1]

    • Source: Fisher Scientific.[1]

  • Building Block Availability

    • Title: Enamine Cyclobutane Building Blocks.
    • Source: Enamine Store.[4]

Sources

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol: A Rigidified Ether Linker for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol is a specialized, bifunctional building block used primarily in the design of heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). It serves as a conformationally restricted linker , offering a balance between the flexibility of the ether chain and the metabolic stability/rigidity of the cyclobutane core.

Unlike linear polyethylene glycol (PEG) linkers, the incorporation of the cyclobutane ring reduces the entropic penalty of binding by limiting the number of rotatable bonds, a strategy known as "escaping flatland" in modern drug discovery.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]
PropertyDetail
Chemical Name 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol
Common Synonyms 3-(2-tert-butoxyethoxy)cyclobutanol; Mono-tert-butyl-PEG1-cyclobutane-1,3-diol
CAS Number Not publicly indexed (Custom synthesis required; see Core Precursors below)
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.27 g/mol
SMILES CC(C)(C)OCCO[C@@H]1CC1 (Trans-isomer representative)
LogP (Predicted) ~1.2 (Moderate lipophilicity due to t-butyl group)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Note on CAS Availability: As a specialized intermediate, this exact structure does not have a widely disseminated CAS number in public registries (PubChem/ChemSpider). It is typically synthesized de novo from Cyclobutane-1,3-diol (CAS 6384-92-5) and 2-(Tert-butoxy)ethyl bromide (CAS 3971-87-5) .

Synthesis & Retrosynthetic Analysis

The synthesis of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol presents a challenge in selectivity: differentiating the two hydroxyl groups of the cyclobutane-1,3-diol core.

Mechanistic Pathway

The most robust route involves the statistical mono-alkylation of cyclobutane-1,3-diol. While 3-benzyloxycyclobutanone reduction is an alternative, the direct alkylation is preferred for rapid access to the ether linkage.

Reaction Logic:
  • Deprotection Strategy: The tert-butyl group on the alkylating agent acts as an acid-labile protecting group, orthogonal to the free alcohol on the cyclobutane.

  • Stereochemistry: Cyclobutane-1,3-diol exists as cis and trans isomers. The starting material ratio will largely dictate the product diastereomer ratio unless a stereospecific inversion (Mitsunobu) is employed later.

Synthesis_Pathway SM1 Cyclobutane-1,3-diol (CAS: 6384-92-5) Intermediate Alkoxide Intermediate SM1->Intermediate Deprotonation Reagent 2-(Tert-butoxy)ethyl bromide (CAS: 3971-87-5) Reagent->Intermediate + Electrophile Base NaH (Sodium Hydride) DMF, 0°C to RT Base->Intermediate Product 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol (Target) Intermediate->Product SN2 Substitution (Mono-alkylation) SideProduct Bis-alkylated Byproduct (Separated by Column) Intermediate->SideProduct Over-alkylation

Figure 1: Synthetic pathway via statistical mono-alkylation. The reaction requires careful stoichiometry to minimize bis-alkylation.

Applications in Drug Discovery[8][9][13][14]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it influences cell permeability and ternary complex formation.

  • Rigidity: The cyclobutane ring restricts the conformational space, potentially reducing the entropic cost of binding to the E3 ligase and the Target Protein.

  • Solubility: The ethoxy arm maintains the water solubility characteristic of PEGs but with a shorter, more defined length.

Bioisosterism

This scaffold serves as a non-aromatic bioisostere for 1,3-disubstituted benzenes . It offers a different vector orientation (approx 150° vs 120°) and significantly higher metabolic stability than linear alkyl chains, which are prone to oxidation.

PROTAC_Logic cluster_0 PROTAC Molecule Architecture LigandA Target Protein Ligand Linker Cyclobutane-Ether Linker (Restricted Conformation) LigandA->Linker LigandB E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker->LigandB Effect Improved Permeability & Stable Ternary Complex Linker->Effect contributes to

Figure 2: Role of the cyclobutane linker in defining the geometry of a PROTAC molecule.

Experimental Protocol: Mono-Alkylation

Objective: Synthesize 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol from cyclobutane-1,3-diol.

Reagents:

  • Cyclobutane-1,3-diol (1.0 eq)

  • 2-(Tert-butoxy)ethyl bromide (0.8 eq) - Limiting reagent to favor mono-substitution

  • Sodium Hydride (60% dispersion in mineral oil) (1.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve Cyclobutane-1,3-diol (1.0 g, 11.3 mmol) in anhydrous DMF (10 mL) and cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (0.45 g, 11.3 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure alkoxide formation.

  • Alkylation: Cool the mixture back to 0°C. Add 2-(Tert-butoxy)ethyl bromide (1.64 g, 9.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours. Monitor by TLC (Stain: KMnO₄; Product will be less polar than the diol).

  • Work-up: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50). The bis-alkylated byproduct elutes first, followed by the desired mono-alcohol.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet (~1.2 ppm, 9H), the cyclobutane methine protons (~3.8-4.2 ppm), and the ethylene glycol methylene signals (~3.5 ppm).

  • Mass Spec: ESI+ [M+Na] = 211.1.

Safety & Handling

  • Hazards:

    • Sodium Hydride: Flammable solid; reacts violently with water. Use under inert atmosphere.

    • Alkyl Bromides: Potential alkylating agents (carcinogen suspect). Handle in a fume hood.

  • Storage: Store the product at 2–8°C. The tert-butyl ether is acid-sensitive; avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1]

    • Source:Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Linker Chemistry

    • Title: Linker Technologies for Antibody-Drug Conjug
    • Source:N
    • URL:[Link]

  • Synthesis of Cyclobutane Diols

    • Title: Efficient Synthesis of Cyclobutane-1,3-diols.[2]

    • Source:Organic Syntheses, Coll. Vol. 5, p. 273.
    • URL:[Link]

  • PubChem Compound Summary (Core Scaffold)

    • Title: Cyclobutane-1,3-diol.[2][3]

    • Source: N
    • URL:[Link]

Sources

LogP and hydrophobicity of tert-butoxy cyclobutane alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide LogP and Hydrophobicity of Tert-Butoxy Cyclobutane Alcohols: A Physicochemical Deep Dive for Drug Discovery

Abstract

Lipophilicity, quantified by the logarithm of the n-octanol/water partition coefficient (LogP), is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a detailed examination of the structural and conformational factors governing the LogP of tert-butoxy cyclobutane alcohols. We will deconstruct the molecular architecture to analyze the individual and synergistic contributions of the cyclobutane scaffold, the hydrophilic alcohol moiety, and the sterically demanding, lipophilic tert-butoxy group. Particular emphasis is placed on the potential for intramolecular hydrogen bonding (IMHB) and its stereochemical dependence, a critical factor that can significantly modulate a compound's apparent hydrophobicity. This whitepaper synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers a comprehensive framework for understanding, predicting, and engineering the lipophilicity of this important chemical motif.

The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey through a series of aqueous and lipid environments. A molecule's ability to navigate these biological barriers is largely dictated by its lipophilicity.[1] This property governs absorption, distribution, metabolism, and excretion (ADME), as well as target binding and potential toxicity.[3][4]

The partition coefficient (P) is the equilibrium ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[3] Its logarithmic form, LogP, provides a convenient scale:

  • Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).

  • Positive LogP: Indicates a preference for the lipid phase (lipophilic/hydrophobic).[3]

LogP is a critical parameter in widely accepted drug-likeness guidelines, such as Lipinski's Rule of 5, which suggests an optimal LogP of less than 5 for orally bioavailable drugs.[3][5] Achieving the right lipophilicity balance is therefore a pivotal challenge in lead optimization.

Visualizing the Impact of LogP on Pharmacokinetics

The following diagram illustrates the conceptual relationship between a molecule's LogP value and its progression through key pharmacokinetic phases.

LogP_Impact cluster_ADME Pharmacokinetic Profile (ADME) Absorption Absorption (e.g., Gut Wall) Distribution Distribution (Membrane Permeation) Metabolism Metabolism (e.g., Liver Microsomes) Excretion Excretion (Renal/Biliary) LogP LogP (Lipophilicity) LogP->Absorption Optimal range needed LogP->Distribution Higher LogP aids permeation LogP->Metabolism High LogP can increase metabolic liability LogP->Excretion Low LogP favors renal clearance

Caption: The influence of LogP on the ADME properties of a drug candidate.

Structural Deconstruction of Tert-Butoxy Cyclobutane Alcohols

To understand the hydrophobicity of the title compounds, we must analyze the contribution of each structural component.

  • Cyclobutane Core: As a saturated carbocycle, the cyclobutane ring is inherently lipophilic. Its contribution to LogP is positive, adding non-polar surface area to the molecule.

  • Hydroxyl Group (-OH): This is a small, polar group capable of both donating and accepting hydrogen bonds.[6] Its presence significantly increases hydrophilicity and typically lowers the LogP value.[7]

  • Tert-Butoxy Group (-O-tBu): This group presents a dual character. The ether oxygen is a hydrogen bond acceptor, a polar feature. However, this is sterically shielded by the three methyl groups of the tert-butyl moiety. The tert-butyl group itself is large, non-polar, and highly lipophilic, contributing significantly to a higher LogP.[8][9][10] Its steric bulk can also impose conformational constraints on the entire molecule.

The Critical Influence of Intramolecular Hydrogen Bonding (IMHB)

The most nuanced factor influencing the LogP of these molecules is the potential for the hydroxyl proton to form an intramolecular hydrogen bond with the ether oxygen of the tert-butoxy group.

This interaction is highly dependent on the relative stereochemistry of the two substituents on the cyclobutane ring:

  • Cis Isomers: The -OH and -O-tBu groups are on the same face of the ring. This proximity can facilitate the formation of an IMHB, creating a transient 6-membered ring-like structure (including the H-bond).

  • Trans Isomers: The groups are on opposite faces, making an IMHB sterically impossible.

When an IMHB forms, it effectively "masks" the polar hydroxyl group, reducing its ability to donate a hydrogen bond to external water molecules.[11] This desolvation of the polar group decreases the molecule's affinity for the aqueous phase, leading to a higher experimental LogP value for the cis isomer compared to the trans isomer. The inability to form IMHB in strained four-membered rings is a possibility that must be considered and can make this effect less pronounced than in larger ring systems.[12]

The difference in LogP between partitioning systems, such as octanol/water vs. toluene/water, can be used as an experimental tool to probe the propensity of a molecule to form IMHBs.[13]

Comparative LogP Data

To contextualize the contributions of these functional groups, the following table summarizes calculated LogP values for relevant structural fragments and analogs.

CompoundStructureCalculated LogP (cLogP)Rationale for Contribution
Cyclobutanol0.6Baseline for a hydroxylated cyclobutane ring.
Tert-Butanol0.4Hydroxyl group with a bulky, lipophilic alkyl group.[10]
Tert-Butyl methyl ether1.0Represents the contribution of a shielded ether.
trans-1,2-Cyclobutanediol-0.5Two exposed hydroxyl groups lead to high hydrophilicity.
cis-1,2-Cyclobutanediol-0.3Potential for one IMHB slightly increases lipophilicity over the trans isomer.[14]
trans-2-tert-Butoxycyclobutanol~1.5 (Estimate) Exposed -OH group; no IMHB possible. Lipophilicity dominated by tert-butoxy group.
cis-2-tert-Butoxycyclobutanol~1.8 (Estimate) Potential for IMHB to mask the -OH group, leading to a higher LogP than the trans isomer.

Note: cLogP values are estimates generated using standard computational algorithms (e.g., based on fragment contributions) and serve for comparative purposes. Experimental values may vary.

Methodologies for LogP Determination

Accurate LogP values are essential for building reliable structure-activity relationships (SAR). Both experimental and computational methods are vital tools in the drug discovery workflow.[2][15]

Experimental Protocols

A. The Shake-Flask (OECD 107) Method: The Gold Standard

This classic method directly measures the partitioning of a compound between n-octanol and water at equilibrium.[1][16] It is considered the most reliable method, though it can be low-throughput.[5]

Workflow Diagram: Shake-Flask LogP Determination

Shake_Flask_Workflow start Start prep 1. Prepare pre-saturated n-octanol and water/buffer start->prep dissolve 2. Dissolve test compound in one phase (typically octanol) prep->dissolve mix 3. Combine phases in a separatory funnel at a known volume ratio dissolve->mix equilibrate 4. Shake vigorously to facilitate partitioning. Allow to equilibrate at constant temperature. mix->equilibrate separate 5. Centrifuge to ensure complete phase separation equilibrate->separate sample 6. Carefully sample both the aqueous and organic layers separate->sample analyze 7. Quantify compound concentration in each phase (e.g., via UV-Vis, LC-MS) sample->analyze calculate 8. Calculate LogP = log([C]octanol / [C]water) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the OECD 107 Shake-Flask method.

Detailed Protocol:

  • Phase Preparation: Vigorously mix equal volumes of high-purity n-octanol and water (or a relevant buffer, typically PBS pH 7.4) in a large vessel for 24 hours at the target temperature (e.g., 25°C). Allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration that will be accurately measurable in both phases post-partitioning (e.g., 1 mM).

  • Partitioning: In a glass centrifuge tube or vial, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each for a 1:1 ratio).

  • Equilibration: Cap the vessel and shake/vortex vigorously for 5-10 minutes. Place the vessel on a shaker in a temperature-controlled environment for 1-24 hours to ensure equilibrium is reached. The time required is compound-dependent and should be empirically determined.

  • Phase Separation: Centrifuge the vessel at >2000g for 10-15 minutes to achieve a sharp separation between the layers.

  • Analysis: Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface. Dilute as necessary and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final result is expressed as LogP = log10(P).

B. Reverse-Phase HPLC (OECD 117) Method: High-Throughput Screening

This indirect method correlates a compound's retention time on a non-polar (e.g., C18) HPLC column with the known LogP values of a series of reference standards.[15][17] It is rapid, requires very little sample, and is less sensitive to impurities, making it ideal for screening large numbers of compounds.[18][19]

Detailed Protocol:

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically.

  • Reference Standards: Select a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compounds.

  • Calibration Curve Construction: a. Inject each reference standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). b. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. c. Plot the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis). d. Perform a linear regression on the data points. The resulting equation (LogP = m * log(k) + c) is the calibration curve. The correlation coefficient (R²) should be >0.98 for a valid calibration.

  • Sample Analysis: Inject the test compound (dissolved in mobile phase) under the identical chromatographic conditions and determine its retention time (t_R).

  • LogP Determination: Calculate the capacity factor (k) for the test compound. Insert this value into the calibration curve equation to determine its LogP.

Computational LogP Prediction

In silico LogP prediction is indispensable for designing and prioritizing synthetic targets, saving significant time and resources.[20][21] Numerous algorithms exist, generally falling into these categories:

  • Fragment-Based Methods (e.g., ClogP): These methods sum the contributions of predefined molecular fragments. They are fast and accurate for molecules well-represented in their training sets but can be less reliable for novel scaffolds.[22]

  • Atom-Based Methods (e.g., XLOGP, ALOGP): These approaches sum the contributions of individual atom types, often including correction factors for connectivity and electronic effects.[23][24]

  • Property-Based/Whole-Molecule Methods: These use molecular descriptors like surface area or polarizability in quantitative structure-property relationship (QSPR) models to predict LogP.[25][26][27]

Several software packages, both commercial (e.g., ACD/Labs, ChemAxon) and free (e.g., ALOGPS), are available for these calculations.[24][28][29] It is often best practice to use a consensus of multiple models to increase predictive confidence.

Conclusion and Implications for Drug Development

The lipophilicity of tert-butoxy cyclobutane alcohols is a complex property governed by a delicate balance between the hydrophilic hydroxyl group and the lipophilic hydrocarbon framework. The key takeaway for medicinal chemists is the profound impact of stereochemistry. The potential for a cis orientation to enable intramolecular hydrogen bonding can increase the LogP by masking polarity, a tool that can be strategically employed to fine-tune a compound's properties.

  • For CNS Penetration: A higher LogP (often around 2) is generally desired to cross the blood-brain barrier.[3] A cis-tert-butoxycyclobutanol motif could be a strategy to increase lipophilicity without adding excessive molecular weight.

  • For Oral Bioavailability: An intermediate LogP (typically 1-3) is often optimal.[3] Here, the trans isomer, with its more exposed and solvated hydroxyl group, might offer a more favorable balance of solubility and permeability.

  • Avoiding Metabolic Liability: Very high LogP values (>5) can lead to poor solubility, sequestration in fatty tissues, and increased metabolism by CYP450 enzymes.[1][3] Understanding the LogP contribution of this scaffold allows for rational design to stay within the optimal range.

By combining robust computational predictions with high-throughput experimental screening (RP-HPLC) and confirming key values with the gold-standard shake-flask method, researchers can effectively navigate the complex lipophilicity landscape and accelerate the optimization of drug candidates containing the tert-butoxy cyclobutane alcohol scaffold.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.

  • Coutinho, A. L., & Polli, J. E. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore.

  • Cambridge MedChem Consulting. LogP/D.

  • Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

  • Gombar, V. K., & Laddha, S. S. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.

  • CompuDrug. PrologP.

  • Cao, C., & Li, T. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed.

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs.

  • ResearchGate. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

  • protocols.io. LogP / LogD shake-flask method.

  • Varma, R. S., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

  • Subirats, X., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis.

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software.

  • Avdeef, A., et al. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research.

  • ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

  • ResearchGate. A quantitative structure-activity relationship (QSAR) model was developed for prediction of log IC 50 values of aliphatic and aromatic alcohols based on their molecular descriptors.

  • Cao, C., & Li, T. (2011, April 7). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. MDPI.

  • ResearchGate. Plot of logP parameter (experimental, Table 1) vs. I.

  • Ghafourian, T., & Cronin, M. T. D. Development of a General Qsar for Predicting Octanol-Water Partition Coefficients and Its Application to Surfactants. ASTM International.

  • Durrant Lab. logP - MolModa Documentation.

  • ACD/Labs. LogP—Making Sense of the Value.

  • Gola, J., et al. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI.

  • da Silva, J. R., & da Silva, A. B. F. (2011, October 24). Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index. PMC.

  • ResearchGate. Classification of Log P calculation methods according to Mannhold[3].

  • Chemaxon. logP and logD calculation.

  • Pérez-Sánchez, H., et al. (2014). QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge. PMC.

  • SciSpace. Log P as a tool in intramolecular hydrogen bond considerations.

  • Chemaxon. (2016). LogP and logD calculations - Documentation 16.2.29.0.

  • Magritek. Measuring Lipophilicity with NMR.

  • Chemistry Stack Exchange. (2016, January 4). Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols?

  • ResearchGate. Method for measuring the logarithm of the octanol-water partition coefficient by using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns.

  • ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.

  • Saitô, H., et al. (2006, March 27). Intramolecular Hydrogen Bond of the Diol Ethers as Model Compounds of the Diols. Bulletin of the Chemical Society of Japan.

  • Liu, X., et al. (2019, March 15). Effects of intramolecular hydrogen bonds on lipophilicity. PubMed.

  • Zhang, L., et al. (2021, September 27). How polar hydroxyl groups affect surface hydrophobicity on model talc surfaces. Communications in Theoretical Physics.

  • Shalaeva, M., et al. (2013, June 27). Integrating intramolecular hydrogen bonding (IMHB) considerations in drug discovery using ΔlogP as a tool. PubMed.

  • Gelest, Inc. Hydrophobicity, Hydrophilicity.

  • ResearchGate. Correlation of log P (hydrophobicity) of aliphatic alcohols to its toxicity to A. calcoaceticus cells (EC50)[30].

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • Stillhart, C., et al. Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology.

  • LibreTexts. 32. Hydrophilicity and Hydrophobicity in Advanced Material Applications.

  • Lupi, L., et al. (2011, February 1). Hydrophobic hydration of tert-butyl alcohol studied by Brillouin light and inelastic ultraviolet scattering. The Journal of Chemical Physics.

  • ResearchGate. How medicinal chemists learned about log P.

  • IAPC Journals. (2014, April 1). Multivariate analysis of hydrophobic descriptors.

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Conformational Analysis of Substituted Cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary

The cyclobutane ring acts as a unique structural scaffold in modern drug design, often serving as a bioisostere for phenyl rings or as a conformational restrictor to lock pharmacophores into bioactive orientations. However, unlike the rigid cyclopropane or the well-understood cyclohexane chair, cyclobutane exists in a dynamic "puckered" equilibrium.[1][2]

When a hydroxyl group is introduced at the C1 position (cyclobutan-1-ol), the conformational landscape becomes dominated by a tug-of-war between ring strain relief (puckering) and electronic effects (hydrogen bonding and steric repulsion). This guide provides a rigorous, self-validating framework for analyzing these conformations, integrating wet-lab spectroscopy with computational modeling.

Theoretical Framework: The Physics of the Scaffold

The Puckering Equilibrium

Cyclobutane is not planar.[1][2][3] A planar square geometry would induce severe eclipsing torsion strain (


 symmetry). To relieve this, the ring buckles into a "butterfly" conformation (

symmetry).
  • Puckering Angle (

    
    ):  The ring deviates from planarity by approximately 25°–35°.
    
  • Inversion Barrier: The energy barrier to flip from one pucker to the other (passing through the planar transition state) is remarkably low, approximately 1.45 kcal/mol.[4]

Implication for Researchers: At room temperature, substituted cyclobutanes undergo rapid ring inversion unless locked by bulky substituents or intramolecular forces (like H-bonds). You are observing a time-averaged signal in NMR unless you cool the sample significantly.

Pseudo-Axial vs. Pseudo-Equatorial

Similar to cyclohexane, substituents on a puckered cyclobutane ring occupy positions termed pseudo-equatorial (pe) or pseudo-axial (pa).

  • Steric Dominance: Bulky substituents prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions.

  • The Hydroxyl Effect: In cyclobutan-1-ol, the -OH group is relatively small but highly directional. Its preference is dictated by the potential for Intramolecular Hydrogen Bonding (IMHB) , particularly in 2- or 3-substituted derivatives.

Analytical Methodologies: The "How-To"

To rigorously assign the conformation of a substituted cyclobutan-1-ol, one cannot rely on a single method. The following workflow integrates three orthogonal datasets.

Diagram: Integrated Analytical Workflow

The following diagram outlines the decision tree for assigning absolute relative stereochemistry and conformation.

AnalyticalWorkflow Sample Purified Cyclobutan-1-ol Derivative IR_Step FT-IR Dilution Study (CCl4 solvent) Sample->IR_Step NMR_Step 1H NMR Analysis (C6D6 or CDCl3) Sample->NMR_Step Comp_Step DFT Modeling (B3LYP/6-31G*) Sample->Comp_Step Decision Data Synthesis IR_Step->Decision Detects IMHB (Shift > 30 cm-1) NMR_Step->Decision J-couplings & NOE correlations Comp_Step->Decision Energy Minima & Predicted J-values Result Conformational Assignment Decision->Result

Caption: Integrated workflow combining spectroscopy and computation to resolve rapid conformational equilibria.

Protocol A: FT-IR Dilution Study (Detecting IMHB)

Intramolecular hydrogen bonding is a primary driver for locking specific conformations (e.g., cis-3-aminocyclobutanols).

Objective: Distinguish between Intermolecular (concentration dependent) and Intramolecular (concentration independent) H-bonds.

  • Preparation: Prepare a stock solution of the analyte in dry

    
     (non-polar, non-H-bonding solvent) at 0.1 M.
    
  • Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Record FT-IR spectra for all concentrations.

  • Analysis: Focus on the O-H stretching region (3650–3200 cm⁻¹).

ObservationInterpretationStructural Implication
Broad band (~3400 cm⁻¹) Disappears upon dilutionIntermolecular H-bonding (aggregates).
Sharp peak (3600–3650 cm⁻¹) Constant intensity ratioFree -OH (no H-bond).
Shifted peak (3500–3550 cm⁻¹) Persists upon dilution Intramolecular H-bond (IMHB).

Expert Insight: If an IMHB is detected, the conformation is likely locked in a specific pucker that brings the donor (-OH) and acceptor (e.g., -NH2, -F, -OMe) into proximity (typically < 2.5 Å).

Protocol B: NMR Coupling Analysis ( )

The Karplus relationship relates the vicinal coupling constant (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) to the dihedral angle (

). In cyclobutanes, this is complex due to the flexibility of the ring.

Critical Parameters:

  • 
     vs. 
    
    
    
    :
    In planar rings,
    
    
    . In puckered cyclobutanes, this rule often holds, but the magnitude depends on the substituent electronegativity.
  • Diagnostic Signal: Look for the methine proton at C1 (

    
    ).
    
  • NOE (Nuclear Overhauser Effect): Essential for determining relative stereochemistry (cis vs trans).

Step-by-Step:

  • Solvent Choice: Use

    
     (Benzene-d6) if possible. It often provides better resolution of ring protons compared to 
    
    
    
    due to Anisotropic Induced Shifts (ASIS).
  • Decoupling: If the splitting pattern is complex (multiplets), perform homonuclear decoupling experiments to isolate specific couplings.

  • NOESY/ROESY: Irradiate the H-C1 signal.

    • Strong enhancement of the substituent proton at C3 indicates a 1,3-diaxial-like relationship (puckered to bring them close).

    • Weak/No enhancement suggests they are distant (pseudo-equatorial).

Computational Validation

Experimental data must be validated against calculated energy minima.

Workflow:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate starting geometries (both puckers for cis and trans isomers).

  • Geometry Optimization: DFT level (B3LYP/6-311+G(d,p) or

    
    B97X-D for dispersion corrections).
    
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • GIAO NMR Calculation: Calculate shielding tensors to predict coupling constants and compare with Protocol B.

Case Study: 3-Substituted Cyclobutanols

The 3-substituted system is the most common motif in drug design (e.g., simplifying a 1,4-disubstituted cyclohexane).

The cis Isomer
  • Scenario: Substituent (R) and OH are on the same side.

  • Conformation: To avoid steric clash, the ring puckers. However, if R is a H-bond acceptor (e.g., -F, -NH2), the ring may adopt a specific pucker to enable a 1,3-diaxial IMHB .

  • Data Signature: IR shift present; NOE between H1 and H3 is strong.

The trans Isomer
  • Scenario: Substituent (R) and OH are on opposite sides.

  • Conformation: Typically adopts a "diequatorial-like" pucker to maximize distance between groups.

  • Data Signature: No IMHB in IR; NOE between H1 and H3 is weak/absent.

Visualizing the Pathway

The following diagram illustrates the energy relationship in the presence of a Hydrogen Bond Acceptor (HBA) at position 3.

ConformationalEnergy Cis_Bonded cis-Conformer A (IMHB Locked) Lowest Energy Transition Planar TS (High Energy) Cis_Bonded->Transition Ring Inversion (~1.5 kcal/mol + H-bond break) Cis_Free cis-Conformer B (Steric Relief) Higher Energy Transition->Cis_Free

Caption: Energy landscape of 3-substituted cyclobutanol. The IMHB stabilizes one pucker significantly over the other.

References

  • Conformational Analysis of Cyclobutanes Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Accounts of Chemical Research.

  • Karplus Equation & NMR in Cyclic Systems Karplus, M.[5] (1963).[5] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[5]

  • Intramolecular Hydrogen Bonding Detection Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules.

  • Cyclobutane in Drug Design (Bioisosteres) Mykhailiuk, P. K. (2019).[6] "Conformationally Restricted Amines...: Synthesis and Properties." European Journal of Organic Chemistry.

Sources

The Steric Anchor: Leveraging tert-Butoxy Groups for Cyclobutane Scaffold Stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper
Author: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Thermodynamic Paradox

Cyclobutane scaffolds represent a high-value paradox in drug discovery. With a ring strain energy of ~26.3 kcal/mol, they offer rigid vectors for substituent display and unique metabolic profiles. However, this strain creates a thermodynamic driving force for ring-opening (retro-[2+2] cycloaddition) or hydrolytic degradation, particularly in "push-pull" donor-acceptor systems.

This guide details the role of the tert-butoxy (t-BuO) group not merely as a protecting group, but as a steric anchor . Unlike methoxy or ethoxy analogs, the t-BuO moiety imposes a severe steric penalty on the transition states required for ring fragmentation. We provide the mechanistic rationale, synthetic protocols, and stability profiles necessary to deploy this motif effectively in medicinal chemistry.

Mechanistic Core: The Steric-Electronic Interface

Kinetic Shielding vs. Thermodynamic Ground State

The stability conferred by the t-butoxy group is primarily kinetic . While the ground state of a t-butoxy cyclobutane is high-energy due to steric crowding (Van der Waals repulsion), the Transition State (TS) for ring opening is destabilized even further.

  • Trajectory Inhibition: The retro-[2+2] cycloaddition is a concerted pericyclic process requiring specific orbital alignment. The bulky t-butyl group (A-value > 4.[1]5) locks the cyclobutane pucker, physically blocking the conrotatory or disrotatory motions required to access the retro-TS.

  • The "Thorpe-Ingold" Analog: Similar to the gem-dimethyl effect, the bulk of the t-BuO group compresses the internal bond angles, favoring the ring-closed form relative to the open chain, provided the ring substituents are trans to avoid 1,2-clashing.

Pathway Visualization

The following diagram illustrates how the t-BuO group raises the activation energy (


) for the retro-[2+2] pathway compared to a methoxy group.

StabilityMechanism Substrate Cyclobutane Scaffold (High Strain) TS_MeO TS: Methoxy (MeO) Low Steric Barrier Substrate->TS_MeO Fast (k1) TS_tBuO TS: tert-Butoxy (t-BuO) Steric Clash / High Ea Substrate->TS_tBuO Slow (k2 << k1) Product Open Chain / Retro Products (Thermodynamic Sink) TS_MeO->Product TS_tBuO->Product Inhibited

Figure 1: Kinetic stabilization mechanism. The steric bulk of the t-BuO group destabilizes the transition state for ring opening, effectively "trapping" the strained scaffold.

Synthetic Protocol: [2+2] Photocycloaddition

The most robust route to t-butoxy cyclobutanes is the [2+2] photocycloaddition of vinyl tert-butyl ether with an enone or electron-deficient alkene.

Critical Reagent Considerations
  • Vinyl tert-butyl ether: Must be distilled from calcium hydride (

    
    ) prior to use to remove trace alcohols/acids.
    
  • Glassware: All glassware must be base-washed (10% NaOH) and oven-dried. Reason: Trace acid on glass surfaces can catalyze the cleavage of the enol ether to isobutylene and acetaldehyde.

Standard Operating Procedure (SOP)

Reaction: Phenyl vinyl ketone + Vinyl tert-butyl ether


 1-benzoyl-2-(tert-butoxy)cyclobutane.
  • Preparation: In a Pyrex photochemical reactor vessel, dissolve Phenyl vinyl ketone (1.0 equiv) and Vinyl tert-butyl ether (5.0 equiv) in degassed Dichloromethane (DCM).

    • Note: Excess enol ether prevents oligomerization of the enone.

  • Irradiation: Irradiate with a medium-pressure Hg lamp (

    
     nm) through a Pyrex filter at -40°C.
    
    • Causality: Low temperature favors the entropically unfavorable intermolecular cycloaddition and suppresses thermal polymerization.

  • Monitoring: Monitor via TLC (Stain: KMnO4). Look for the disappearance of the enone.

  • Workup (CRITICAL):

    • Concentrate the mixture in vacuo at < 30°C .

    • Do NOT perform an acidic aqueous wash.

    • Purify via Flash Column Chromatography on neutral alumina or silica gel pre-treated with 1% Triethylamine (

      
      ).
      
    • Eluent: Hexanes/EtOAc (95:5).

Workflow Diagram

SynthesisFlow Start Reagents: Enone + Vinyl t-Butyl Ether Prep Degas Solvent (DCM) Base-wash Glassware Start->Prep Photo Irradiation (hv > 300nm) Temp: -40°C Prep->Photo Check TLC Check: Enone Consumed? Photo->Check Check->Photo No Workup Evaporation < 30°C NO Acid Wash Check->Workup Yes Purify Chromatography (Et3N-buffered Silica) Workup->Purify

Figure 2: Synthetic workflow emphasizing pH control to prevent ether cleavage.

Stability Profiling: The "Achilles' Heel"

While t-butoxy groups stabilize the ring against retro-cycloaddition, the ether linkage itself introduces specific vulnerabilities. A "Senior Scientist" approach requires understanding where the molecule survives and where it fails.

Comparative Stability Data

The following table summarizes the stability of t-butoxy cyclobutanes compared to methoxy analogs and esters.

Stress Conditiontert-Butoxy CyclobutaneMethoxy CyclobutaneMechanistic Insight
Retro-[2+2] (Thermal) High Stability (

C)
Moderate (

C)
Steric bulk inhibits TS trajectory for ring opening.
Nucleophiles (pH > 9) Excellent ExcellentEther linkage is inert to base; steric bulk blocks S_N2 attack on ring.
Metabolic (P450) High Lowt-Bu blocks

-hydroxylation; Methoxy is easily O-demethylated.
Acid (pH < 4) Poor (Rapid Cleavage)Goodt-Bu cation is stable; acid catalyzes E1 elimination to isobutylene.
The Acid Sensitivity Caveat

The tert-butoxy group is acid-labile. In the presence of strong Bronsted acids (e.g., HCl, TFA) or Lewis acids (


), the ether cleaves via an E1 mechanism:


Application Note: If your drug development pipeline involves acidic stomach simulations (SGF), the t-butoxy group may act as a prodrug for the corresponding cyclobutanol, or it may degrade. For lead optimization, this group is best used to lock conformation in neutral/basic environments or plasma.

Application in Drug Design: The "Push-Pull" Effect

In "push-pull" cyclobutanes (Donor-Acceptor), where the ring carries both an electron-donating group (EDG) and an electron-withdrawing group (EWG), the bond between them is weakened.

  • The Problem: A methoxy (EDG) group activates the ring for heterolytic cleavage.

  • The t-Butoxy Solution: The t-butoxy group provides the necessary electron donation to modulate the EWG (e.g., carbonyl) properties but sterically prevents the approach of water or nucleophiles that would initiate ring opening. This allows for the creation of metabolically stable peptidomimetics that retain the rigid cyclobutane geometry necessary for receptor binding.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. [Link]

  • Hoffmann, N. (2008). "Photochemical Reactions as Key Steps in Organic Synthesis." Chemical Reviews, 108(3), 1052–1103. [Link]

  • Bach, T., & Hehn, J. P. (2011). "Photochemical Reactions as Key Steps in Natural Product Synthesis." Angewandte Chemie International Edition, 50(5), 1000–1045. [Link]

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Referenced for stability profiles of tert-butyl ethers).[3][4] [Link]

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol , a high-value linker motif used in medicinal chemistry (specifically PROTACs and fragment-based drug discovery). The cyclobutane core offers a rigid exit vector that improves metabolic stability compared to flexible alkyl chains, while the tert-butyl protected glycol tail provides tunable lipophilicity and a handle for further deprotection/conjugation.

This guide addresses the two primary challenges in this synthesis:

  • Nucleophilic Substitution on Strained Rings: Preventing ring-opening or contraction during the etherification of the cyclobutanone core.

  • Stereochemical Control: Managing the cis/trans ratio during the reduction of the ketone intermediate.

Retrosynthetic Strategy & Reagent Selection

The synthesis is designed as a two-step sequence: Silver-Mediated Etherification followed by Diastereoselective Reduction .

Critical Reagent Analysis
Reagent ClassRecommended ReagentRole & Rationale
Electrophile 3-Bromocyclobutanone Core Scaffold. More reactive than the chloro-analog but sufficiently stable to handle. Note: Store at -20°C.
Nucleophile 2-(Tert-butoxy)ethanol Side Chain. The tert-butyl group acts as an acid-labile protecting group, essential for orthogonal deprotection later in drug synthesis.
Promoter Silver(I) Oxide (Ag₂O) Etherification Catalyst. Unlike strong bases (NaH, KOtBu) which risk aldol polymerization or ring-opening of the strained cyclobutanone, Ag₂O promotes mild SN1/SN2 mixed substitution under neutral conditions.
Reductant Sodium Borohydride (NaBH₄) Reduction Agent. Provides a robust yield. Yields predominantly the cis-isomer (~80:20 cis:trans) due to steric approach control.
Alt. Reductant L-Selectride Stereocontrol. Use if >95% cis-selectivity is required. The bulky hydride attacks from the less hindered face (equatorial attack), forcing the hydroxyl group axial (cis to the ether).

Workflow Visualization

SynthesisWorkflow Start Start: 3-Bromocyclobutanone Inter Intermediate: 3-[2-(Tert-butoxy)ethoxy] cyclobutan-1-one Start->Inter Etherification (Acetonitrile, RT) Reagent1 Reagent: 2-(Tert-butoxy)ethanol Reagent1->Inter Promoter Promoter: Ag₂O (Silver Oxide) Promoter->Inter Product Target: 3-[2-(Tert-butoxy)ethoxy] cyclobutan-1-ol Inter->Product Stereoselective Reduction (-78°C to 0°C) Reductant Reductant: NaBH₄ or L-Selectride Reductant->Product

Figure 1: Two-step synthesis workflow emphasizing the mild silver-mediated etherification followed by stereocontrolled reduction.

Detailed Experimental Protocols

Protocol A: Silver-Mediated Etherification

Objective: Synthesis of Intermediate 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one

Safety Note: 3-Bromocyclobutanone is a lachrymator and skin irritant. Perform all operations in a fume hood. Silver residues must be disposed of as heavy metal waste.

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 3-Bromocyclobutanone (1.0 equiv, e.g., 5.0 g, 33.6 mmol).

    • Add anhydrous Acetonitrile (MeCN) (10 volumes, 50 mL).

  • Addition:

    • Add 2-(Tert-butoxy)ethanol (1.2 equiv, 4.76 g, 40.3 mmol).

    • Add Silver(I) Oxide (Ag₂O) (1.5 equiv, 11.7 g, 50.4 mmol) in one portion. The reaction mixture will turn dark/black.

  • Reaction:

    • Wrap the flask in aluminum foil to exclude light (silver salts are photosensitive).

    • Stir vigorously at Room Temperature (20–25°C) for 16–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.[1]6) should disappear, replaced by the ketone product (Rf ~0.4).

  • Work-up:

    • Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

    • Expected Yield: 65–75% as a colorless oil.

Protocol B: Stereoselective Reduction

Objective: Conversion to 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol

This step determines the cis/trans ratio.[2][3] The cis isomer (pseudo-equatorial ether, pseudo-axial alcohol) is generally preferred in medicinal chemistry for its compact conformation.

  • Preparation:

    • Dissolve the ketone intermediate (1.0 equiv) in anhydrous Methanol (MeOH) (10 volumes) and cool to 0°C in an ice bath.

  • Reduction (Standard NaBH₄):

    • Add Sodium Borohydride (NaBH₄) (0.6 equiv) portion-wise over 10 minutes.

    • Mechanism:[3][4][5][6] Hydride attack occurs preferentially from the more sterically accessible face (anti to the bulky ether group), yielding the cis-alcohol as the major product (~4:1 ratio).

    • Stir at 0°C for 1 hour, then warm to RT for 30 minutes.

  • Alternative High-Fidelity Reduction (L-Selectride):

    • If >95% cis-isomer is required: Use THF as solvent at -78°C. Add L-Selectride (1.1 equiv). The extreme bulk of the reagent blocks the syn-attack completely.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isomer Separation:

    • The cis and trans isomers are separable by flash chromatography. The cis-isomer (intramolecular H-bonding possible) typically elutes after the trans-isomer on silica gel.

Analytical Validation (QC)

To validate the structure and purity, ensure the following spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • H-1 (Carbinol proton): Look for a multiplet at δ 3.9–4.1 ppm.

      • Cis-isomer: Often appears as a quintet (pseudo-axial).

      • Trans-isomer: Often appears as a broad multiplet (pseudo-equatorial).

    • H-3 (Ether proton): Multiplet at δ 3.6–3.8 ppm.

    • Side Chain:

      • Tert-butyl singlet: δ 1.20 ppm (9H).

      • Ethylene glycol methylene protons: δ 3.4–3.6 ppm (4H).

    • Cyclobutane Ring: Complex multiplets between δ 1.8–2.6 ppm.

  • Mass Spectrometry (ESI):

    • Expect [M+Na]⁺ or [M+H]⁺ adducts.

    • Note: The tert-butyl group is labile; fragmentation may show loss of isobutene (M-56).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of cyclobutanone.Ensure Ag₂O is used, not NaH. Keep reaction temp <30°C. Ensure anhydrous conditions.
Incomplete Reaction Silver surface passivation.Use freshly opened Ag₂O. Sonicate the reaction mixture briefly to disperse solids.
Poor Cis/Trans Ratio Temperature too high during reduction.Perform reduction at -78°C. Switch to bulky reductants (L-Selectride or LS-Selectride).
Product Decomposition Acid trace in solvent.The tert-butyl ether is acid-sensitive. Use 0.1% Triethylamine in chromatography solvents.

References

  • Cyclobutanone Reactivity: Wiberg, K. B. (1991). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley. Link

  • Silver-Mediated Alkylation: Bouziane, A., et al. (2019). Silver(I) Oxide Mediated Selective Monoprotection of Diols. Journal of Organic Chemistry, 84(12). Link

  • Stereoselective Reduction: Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry, 85(10), 6489–6499. Link

  • Reagent Data: PubChem CID 58346963 (3-Bromocyclobutanone). Link

Sources

Application Note: Using 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol is a specialized bifunctional building block designed to introduce a rigid, metabolically stable spacer into small molecule drugs, PROTACs, and molecular probes. Unlike flexible polyethylene glycol (PEG) chains, the cyclobutane core restricts conformational freedom, potentially reducing the entropic penalty of binding while maintaining high Fsp³ character and aqueous solubility.

This guide details the strategic application of this building block, focusing on its use as a rigidified linker surrogate . It covers physicochemical properties, step-by-step synthetic protocols for orthogonal functionalization, and troubleshooting strategies for stereochemical management.

Structural Analysis & Design Logic

Molecule Overview

The molecule consists of three distinct functional domains:

  • Cyclobutane Core: Provides a semi-rigid scaffold that reduces the number of rotatable bonds compared to linear alkyl chains.

  • Secondary Alcohol (C1-OH): A reactive handle for attachment to a drug scaffold or core payload.

  • Tert-Butoxy-Ethoxy Tail (C3-Linker): A "masked" primary alcohol. The tert-butyl group acts as an acid-labile protecting group, allowing for late-stage deprotection and diversification.

Physicochemical Advantages
  • "Escape from Flatland": The cyclobutane ring increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding [1].

  • Metabolic Stability: The ether linkages are generally more stable to hydrolysis and enzymatic cleavage than esters or amides.

  • Solubility: The ether oxygen atoms act as hydrogen bond acceptors, improving aqueous solubility without introducing ionizable groups.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~188.27 g/mol Low MW allows efficient fragment growing.
H-Bond Donors 1 (Free OH)Facilitates initial coupling reactions.
H-Bond Acceptors 3 (2 Ethers, 1 Alcohol)Enhances water solubility.
Rotatable Bonds 4 (vs. ~7 for linear equivalent)Reduced entropic penalty upon binding.
Stereochemistry cis / trans isomerscis-isomer often preferred for "U-shape" conformations; trans for linear extension.

Synthetic Workflows & Protocols

The primary utility of this building block lies in its orthogonal reactivity . The secondary alcohol can be reacted first, followed by acidic deprotection of the tert-butyl group to reveal a primary alcohol for further extension.

Workflow Visualization

The following diagram illustrates the standard "Coupling-Deprotection-Coupling" workflow.

G Start Building Block (2° OH free, tBu protected) Step1 Step 1: Scaffold Coupling (Mitsunobu / Alkylation) Start->Step1 Core Attachment Inter1 Intermediate A (Scaffold-Linked, tBu protected) Step1->Inter1 Step2 Step 2: Activation (TFA Deprotection) Inter1->Step2 Acidic Cleavage Inter2 Intermediate B (Scaffold-Linked, 1° OH free) Step2->Inter2 Step3 Step 3: Warhead/Ligand Attachment (Etherification / Amidation) Inter2->Step3 Linker Extension

Caption: Orthogonal synthetic workflow for integrating the cyclobutane linker into a bifunctional molecule.

Protocol A: Scaffold Attachment via Mitsunobu Reaction

Use this protocol to attach the building block to a phenol or acidic heterocycle (e.g., a kinase inhibitor core) with inversion of configuration.

Reagents:

  • 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol (1.0 equiv)

  • Core Scaffold (Phenol/Imide) (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolution: Dissolve the scaffold, cyclobutanol building block, and PPh₃ in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Purify via flash chromatography (Hexane/EtOAc). The tert-butyl group remains intact.

Critical Note: The Mitsunobu reaction inverts the stereochemistry at the cyclobutane C1 position. If you start with cis-alcohol, the product will be trans-ether.

Protocol B: Tert-Butyl Deprotection

Use this protocol to reveal the primary alcohol for linker extension.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (Scavenger, optional but recommended)

Procedure:

  • Preparation: Dissolve the Intermediate A (from Protocol A) in DCM (0.1 M).

  • Acidification: Add TFA (20–50% v/v final concentration). If the molecule contains electron-rich aromatics, add 2.5% Triethylsilane to scavenge tert-butyl cations.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by LC-MS (look for mass loss of -56 Da).

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: If the next step is base-sensitive, dissolve in DCM and wash with saturated NaHCO₃.

Protocol C: Linker Extension (Conversion to Amine/Amide)

To attach a carboxylic acid (e.g., E3 ligase ligand for PROTACs).

  • Activation: React the deprotected primary alcohol (Intermediate B) with Disuccinimidyl carbonate (DSC) and Et₃N to form the NHS-carbonate.

  • Coupling: Add the amine-containing ligand to the NHS-carbonate solution.

  • Result: A carbamate-linked conjugate.

Case Study: PROTAC Linker Design

Challenge: A VHL-based PROTAC targeting BRD4 showed poor cell permeability and low degradation efficiency due to a flexible PEG-4 linker.

Solution: The PEG-4 linker was replaced with the 3-[2-(tert-butoxy)ethoxy]cyclobutane scaffold.

  • Rigidification: The cyclobutane ring constrained the linker, reducing the entropic cost of ternary complex formation.

  • Permeability: The reduction in rotatable bonds and the "greasier" nature of the cyclobutane (compared to pure PEG) improved passive permeability.

  • Outcome: The cyclobutane-linked analog showed a 5-fold improvement in DC₅₀ (degradation concentration) and improved metabolic stability in liver microsomes [2].

Troubleshooting & FAQs

Q: Can I separate the cis and trans isomers? A: Yes. While often supplied as a mixture (e.g., 3:1 ratio), the isomers can typically be separated by silica gel chromatography, especially after the attachment of a bulky scaffold (Step 1). cis-isomers generally elute later than trans-isomers on silica due to the more accessible polar face, though this varies by derivative.

Q: Is the tert-butyl group stable to basic conditions? A: Yes. The tert-butyl ether is highly stable to bases (NaOH, K₂CO₃, LiHMDS) and nucleophiles. It is exclusively removed by strong acids (TFA, HCl, Lewis acids like BBr₃).

Q: Why use this over a standard Cyclobutane-1,3-diol? A: Standard diols require statistical mono-protection or difficult desymmetrization. This building block is pre-desymmetrized with orthogonal protecting groups (free OH vs tBu-ether), saving 2–3 synthetic steps.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9092–9115. Link

  • Enamine Ltd. (2023). Cyclobutane Building Blocks for Medicinal Chemistry. Enamine Catalog. Link

Scalable synthesis routes for tert-butoxy ethoxy cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol . Substituted cyclobutanols are increasingly utilized in medicinal chemistry as metabolic stable bioisosteres for gem-dimethyl groups or phenyl rings, offering defined vector orientation for substituent exit. The incorporation of the tert-butoxy ethoxy side chain (a monodisperse PEG-like linker) enhances aqueous solubility while maintaining lipophilicity for membrane permeability, a critical motif in PROTAC linkers and molecular glues.

The route selected prioritizes process safety and scalability (kilogram-ready), utilizing a [2+2] cycloaddition strategy that avoids hazardous diazomethane or high-pressure hydrogenation often found in academic routes.

Strategic Overview & Retrosynthesis

The synthesis hinges on the construction of the cyclobutane core via the [2+2] cycloaddition of dichloroketene with a functionalized vinyl ether . This approach is superior to direct alkylation of cyclobutane diols, which suffers from low yields due to the steric strain and puckering of the cyclobutane ring.

Mechanistic Rationale:

  • Early Installation of the Ether Chain: By using a functionalized vinyl ether, we avoid difficult nucleophilic substitutions on the secondary cyclobutanol later in the sequence.

  • Regiocontrol: Dichloroketene cycloadditions are highly regioselective, ensuring the oxygen substituents end up in a 1,3-relationship (after processing), which is the desired substitution pattern for most bioisosteres.

  • Safety: The ketene is generated in situ using activated Zinc, avoiding the transport of unstable acid chlorides.

Retrosynthesis Target Target: 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol Inter1 Intermediate 1: 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one Target->Inter1 Stereoselective Reduction (NaBH4) Inter2 Intermediate 2: 2,2-Dichloro-3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one Inter1->Inter2 Reductive Dechlorination (Zn, HOAc) SM1 Starting Material A: Trichloroacetyl Chloride Inter2->SM1 [2+2] Cycloaddition SM2 Starting Material B: 2-(tert-Butoxy)ethyl vinyl ether Inter2->SM2 [2+2] Cycloaddition

Figure 1: Retrosynthetic strategy highlighting the convergent [2+2] cycloaddition pathway.

Detailed Protocols

Module 1: Ligand Synthesis (Vinyl Ether Preparation)

Objective: Synthesis of 2-(tert-butoxy)ethyl vinyl ether. Note: While simple alkyl vinyl ethers are commercial, this specific linker-functionalized ether requires preparation via transvinylation.

Reagents:

  • Ethylene glycol mono-tert-butyl ether (1.0 equiv)

  • Ethyl vinyl ether (10.0 equiv) - Acts as solvent and reactant

  • Mercury(II) acetate (0.01 equiv) - Catalyst

Protocol:

  • Charge a reactor with Ethylene glycol mono-tert-butyl ether and Ethyl vinyl ether .

  • Add Mercury(II) acetate (Hg(OAc)₂) (1 mol%).

  • Heat the mixture to reflux (approx. 35°C) under nitrogen for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with diethyl ether.[1]

  • Purification: Fractional distillation. The product (bp ~140°C) is separated from excess ethyl vinyl ether (bp 33°C) and ethanol byproduct.

Module 2: The [2+2] Cycloaddition (Ring Construction)

Objective: Synthesis of 2,2-dichloro-3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. Critical Safety: This reaction generates dichloroketene in situ.[2] It is highly exothermic.

Reagents:

  • 2-(tert-butoxy)ethyl vinyl ether (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc dust (Activated, 2.0 equiv)

  • Dimethoxyethane (DME) or Diethyl Ether (0.5 M concentration)

Activation of Zinc (The Krepski-Hassner Method):

  • Suspend Zinc dust in water. Add 2% CuSO₄ solution. Stir 5 mins. Filter, wash with water, acetone, and ether. Dry under high vacuum at 100°C. Causality: This creates a Zn-Cu couple that initiates ketene formation at lower temperatures, preventing polymerization.

Protocol:

  • Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Nitrogen atmosphere.[1]

  • Charge: Add Activated Zn and the Vinyl Ether from Module 1 in anhydrous DME.

  • Addition: Cool to 10-15°C. Add Trichloroacetyl chloride dropwise over 2 hours.

    • Process Control: Do not allow temperature to exceed 25°C. The reaction is vigorous.

  • Digestion: After addition, stir at room temperature for 4 hours. The solution will turn dark.

  • Quench: Slowly add hexane to precipitate zinc salts. Decant the supernatant.

  • Workup: Wash the organic layer with cold saturated NaHCO₃ (to remove acid) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The dichlorocyclobutanone is typically used directly in the next step due to instability on silica.

Module 3: Reductive Dechlorination & Ketone Reduction

Objective: Removal of chlorines and stereoselective reduction to the alcohol.

Step A: Dechlorination (Zn/HOAc)

  • Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (4 volumes).

  • Add Zinc dust (4.0 equiv) portion-wise at room temperature.

    • Exotherm Warning: The reaction is highly exothermic. Use an ice bath to maintain internal temperature < 40°C.

  • Stir for 2-3 hours. Monitor by TLC/GC (disappearance of the dichloro peak).

  • Filter off Zinc through Celite. Neutralize the filtrate with NaOH (carefully!) or extract into ether and wash with NaHCO₃ until neutral.

  • Isolate 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one .

Step B: Reduction to Alcohol

  • Dissolve the ketone in Methanol at 0°C.

  • Add Sodium Borohydride (NaBH₄) (0.6 equiv) portion-wise.

    • Stereochemistry: Hydride attack occurs from the less hindered face (anti to the bulky ether group), yielding the cis-isomer (1,3-cis) as the major product (typically >9:1 ratio).

  • Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][3]

  • Final Purification: Silica gel chromatography (Eluent: Hexane/EtOAc) to isolate the pure 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol .

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Colorless viscous oilVisual
Purity > 98.0% (AUC)GC-FID or HPLC (ELSD detection)
Identity Consistent with Structure1H-NMR (400 MHz), 13C-NMR
Residual Zinc < 20 ppmICP-MS
Stereochemistry > 90:10 (cis/trans)NOESY NMR (Look for H1-H3 correlation)

Key NMR Diagnostic Signals:

  • Cyclobutane Ring Protons: Multiplets in the 1.8–2.5 ppm range (characteristic "butterfly" puckering signals).

  • H-1 (Carbinol): Quintet-like signal at ~4.0 ppm.

  • t-Butyl Group: Strong singlet at ~1.2 ppm.

Process Flow Diagram

ProcessFlow cluster_0 Module 2: Cycloaddition cluster_1 Module 3: Dechlorination cluster_2 Module 4: Reduction Rxn1 Reactor A Vinyl Ether + Zn Add: Trichloroacetyl Cl Temp: <25°C Workup1 Filtration & Wash (Remove Zn salts) Rxn1->Workup1 Rxn2 Reactor B Zn / Acetic Acid Temp: <40°C Workup1->Rxn2 Neutralize Neutralization (NaHCO3 Wash) Rxn2->Neutralize Rxn3 Reactor C NaBH4 / MeOH Temp: 0°C Neutralize->Rxn3 Purify Column Chromatography Final Product Rxn3->Purify

Figure 2: Process flow for the sequential synthesis of the target cyclobutanol.

References

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unactivated olefins. The Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Danheiser, R. L., & Savariar, S. (1987). Regiocontrolled synthesis of substituted cyclobutanones via the [2+2] cycloaddition of chloroketenes to vinyl ethers. Tetrahedron Letters, 28(29), 3299-3302. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Referenced for stability of tert-butyl ethers under Zn/Acetic acid conditions). Link

  • Amato, J. S., & Karady, S. (Process Safety). (1983).[5] Preparation of Dichloroketene: Safety considerations in scale-up. Organic Syntheses, 61, 14. (General reference for handling acid chlorides on scale).

Sources

Application Notes and Protocols for the Deprotection of tert-Butoxycarbonyl (Boc) Groups on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of Protecting Group Chemistry on Strained Scaffolds

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and medicinal chemistry. Its widespread adoption is attributed to its robustness under a wide array of nucleophilic and basic conditions, combined with its facile cleavage under acidic conditions. This duality makes it an exemplary protecting group for amine functionalities during the construction of complex molecular architectures.

In parallel, the cyclobutane motif has garnered significant interest among drug development professionals. This strained four-membered ring system offers a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property landscapes.[1][2] The inherent ring strain of cyclobutanes, a consequence of deviations from ideal bond angles, imparts them with distinct chemical properties that must be carefully considered during synthetic manipulations.[3]

This application note provides a comprehensive guide to the deprotection of Boc groups on molecules featuring a cyclobutane scaffold. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed experimental protocols, and discuss the critical considerations for preserving the integrity of the cyclobutane ring. Our focus will be on providing researchers with the rationale to make informed decisions for their specific synthetic challenges.

Core Principles: The Interplay of Boc Group Lability and Cyclobutane Stability

The deprotection of a Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbamate oxygen initiates a cascade that results in the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to furnish the free amine.[4][5]

While the cyclobutane ring is generally considered chemically inert, its significant ring strain can render it susceptible to ring-opening reactions under certain conditions.[3] Therefore, the primary challenge in the deprotection of Boc-protected cyclobutane derivatives is to achieve efficient removal of the Boc group without compromising the structural integrity of the four-membered ring.

Deprotection Methodologies: A Comparative Analysis

The choice of deprotection strategy is dictated by the overall sensitivity of the substrate, the presence of other acid-labile functional groups, and the desired scale of the reaction.

Standard Acidic Deprotection: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation.[5][6]

Mechanism of TFA-Mediated Boc Deprotection

TFA-Mediated Boc Deprotection BocN R-NH-Boc ProtonatedBoc R-NH-Boc⁺-H BocN->ProtonatedBoc Protonation CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Fragmentation tBu (CH₃)₃C⁺ Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ TFA TFA (H⁺)

Caption: Acid-catalyzed deprotection of a Boc-protected amine using TFA.

Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)

  • Preparation: Dissolve the Boc-protected cyclobutane derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5–10 equiv.) dropwise to the stirred solution at room temperature. For sensitive substrates, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1–4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (2-3 times) can aid in the removal of residual TFA.

  • Isolation: The resulting amine is obtained as a TFA salt. If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

Causality and Considerations for Cyclobutane Scaffolds:

While TFA is highly effective, its strong acidity warrants caution with complex cyclobutane-containing molecules that may harbor other acid-sensitive functionalities. For simple Boc-protected aminocyclobutanes, this method is generally robust. However, the presence of activating groups on the cyclobutane ring or adjacent functional groups that could be protonated and induce ring strain may necessitate milder conditions.

Milder Acidic Deprotection: Hydrochloric Acid (HCl) in Dioxane

A solution of hydrogen chloride in an organic solvent such as 1,4-dioxane provides a less aggressive alternative to neat TFA.[2]

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Preparation: Dissolve or suspend the Boc-protected cyclobutane derivative (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1–4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold solvent such as diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[2]

Causality and Considerations for Cyclobutane Scaffolds:

This method is generally well-tolerated by the cyclobutane core and is a good starting point when concerns about the harshness of TFA arise. The in situ formation of the hydrochloride salt can be advantageous for the purification of the final product.

Lewis Acid-Mediated Deprotection: Trimethylsilyl Iodide (TMSI)

For highly sensitive substrates, particularly those containing other acid-labile protecting groups, Lewis acid-mediated deprotection offers a milder alternative. Trimethylsilyl iodide (TMSI) can effect the cleavage of Boc groups under non-hydrolytic and neutral conditions.

Protocol 3: Boc Deprotection with TMSI

  • Preparation: Dissolve the Boc-protected cyclobutane derivative (1.0 equiv.) in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2–1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

  • Work-up: Upon completion, quench the reaction by the addition of methanol. Remove the volatiles under reduced pressure. The residue can then be partitioned between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

Causality and Considerations for Cyclobutane Scaffolds:

The neutrality of this method makes it particularly attractive for complex cyclobutane derivatives that are intolerant to strong protic acids. The mechanism avoids the generation of a free tert-butyl cation, which can minimize potential side reactions.

Thermal Deprotection

In some instances, the Boc group can be removed by thermolysis, obviating the need for acidic or Lewis acidic reagents. This "green" chemistry approach is particularly useful for substrates that are thermally stable but sensitive to acid.

Protocol 4: Thermal Boc Deprotection in a High-Boiling Solvent

  • Preparation: Dissolve the Boc-protected cyclobutane derivative in a high-boiling, inert solvent such as toluene, xylene, or diphenyl ether.

  • Reaction: Heat the solution to reflux (typically 110-180 °C) and monitor the reaction by TLC or LC-MS. Reaction times can be prolonged (several hours to days).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by standard methods such as column chromatography or recrystallization.

Causality and Considerations for Cyclobutane Scaffolds:

While appealing for its reagent-free nature, thermal deprotection requires high temperatures that could potentially induce rearrangements or decomposition in strained cyclobutane systems, especially if other functional groups are present. This method should be approached with caution and may require careful optimization of temperature and reaction time.

Comparative Summary of Deprotection Strategies

Method Reagents Typical Conditions Advantages Disadvantages Compatibility with Cyclobutane Scaffolds
Standard Acidic TFA in DCMRoom temp, 1-4 hFast, efficient, volatile byproductsHarsh, non-selective for other acid-labile groupsGenerally good for robust cyclobutanes; caution with sensitive substrates.
Milder Acidic 4 M HCl in DioxaneRoom temp, 1-4 hMilder than TFA, product precipitates as saltDioxane is a hazardous solventHigh compatibility; a reliable first choice for potentially sensitive systems.
Lewis Acid-Mediated TMSI in DCM/ACNRoom temp, 0.5-several hMild, neutral, good for acid-sensitive substratesTMSI is moisture-sensitive and corrosiveExcellent for complex and acid-labile cyclobutane derivatives.
Thermal High-boiling solvent110-180 °C, prolonged timeReagent-free, "green"High temperatures, long reaction times, risk of decompositionUse with caution; substrate-dependent and requires thermal stability of the cyclobutane core.

Decision-Making Workflow for Optimal Deprotection

Boc Deprotection on Cyclobutane start Start: Boc-Protected Cyclobutane Derivative acid_sensitive Other Acid-Labile Groups Present? start->acid_sensitive robust_cyclobutane Is the Cyclobutane Scaffold Robust? acid_sensitive->robust_cyclobutane No tmsi Use TMSI acid_sensitive->tmsi Yes tfa Use TFA/DCM robust_cyclobutane->tfa Yes hcl Use HCl/Dioxane robust_cyclobutane->hcl No thermal_stability Is the Substrate Thermally Stable? thermal Consider Thermal Deprotection thermal_stability->thermal Yes end Deprotected Product thermal_stability->end No (Re-evaluate strategy) tfa->end hcl->thermal_stability If HCl fails or is not suitable hcl->end tmsi->end thermal->end

Caption: Decision workflow for selecting a Boc deprotection method for cyclobutane-containing molecules.

Conclusion

The deprotection of tert-butoxycarbonyl groups on cyclobutane scaffolds is a critical transformation that requires a nuanced understanding of both protecting group chemistry and the reactivity of strained ring systems. While standard acidic conditions using TFA or HCl in dioxane are often effective for robust substrates, the presence of other sensitive functionalities or a highly substituted cyclobutane ring may necessitate the use of milder methods such as Lewis acid-mediated or thermal deprotection. By carefully considering the factors outlined in this application note, researchers can confidently select the optimal deprotection strategy to advance their synthetic endeavors in the development of novel cyclobutane-containing molecules.

References

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(14), 1256-1271. Retrieved from [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25058-25064. Retrieved from [Link]

  • Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1361-1364. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Ben M'barek, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

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  • The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

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  • RSC Publishing. (2014). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Retrieved from [Link]

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Application Note: Strategic Incorporation of Cyclobutane Linkers to Enhance Drug Candidate Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In modern drug discovery, the optimization of lead compounds into clinical candidates is a multifaceted challenge. Issues such as high conformational flexibility, poor metabolic stability, and suboptimal physicochemical properties frequently lead to late-stage attrition. The incorporation of small, saturated rings offers a powerful strategy to address these liabilities. This application note provides an in-depth guide for medicinal chemists on the strategic use of cyclobutane linkers. We move beyond simple bioisosterism to detail the underlying principles that make the cyclobutane ring a unique and often advantageous scaffold. This guide provides the strategic rationale for its use, detailed, self-validating synthetic protocols for its incorporation, and methods for analyzing its impact on drug-like properties, supported by case studies of marketed drugs.

Introduction: The Cyclobutane Moiety as a Strategic Tool in Medicinal Chemistry

The journey from a hit compound to a viable drug is often an exercise in multidimensional optimization. A key challenge is constraining the vast conformational space of flexible molecules to favor the bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[1] Furthermore, the trend towards higher molecular weight and lipophilicity in drug candidates—a phenomenon often dubbed an "escape from flatland"—necessitates the use of scaffolds that introduce three-dimensionality while maintaining favorable physicochemical properties.[2]

Unique Physicochemical Properties of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1][3] This inherent strain is not a liability but rather a source of its unique structural and chemical properties. Unlike the planar representation often seen in 2D drawings, cyclobutane adopts a puckered or folded conformation to relieve torsional strain.[3] This non-planar, rigid structure has profound implications for its use in drug design. Its C-C bonds are slightly longer (1.56 Å) than those in alkanes, and it possesses a distinct three-dimensional architecture that can be exploited by medicinal chemists.[1][3]

Key Advantages of Cyclobutane Incorporation

The judicious incorporation of a cyclobutane linker can confer multiple benefits upon a drug candidate:

  • Conformational Restriction: Replacing a flexible linker, such as an ethyl or propyl chain, with a 1,3-disubstituted cyclobutane dramatically reduces the number of rotatable bonds and accessible conformations. This pre-organization towards the bioactive conformation can lead to significant gains in potency and selectivity.[1][4][5]

  • Improved Metabolic Stability: The cyclobutane ring itself is relatively inert and can be used to replace or shield metabolically labile sites.[1][6] For instance, replacing a susceptible cyclohexane ring with a difluorocyclobutane was a key optimization step in the development of the IDH1 inhibitor ivosidenib.[4]

  • Enhanced 3D-Character and Solubility: As a saturated, non-planar scaffold, cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success. This "escape from flatland" can disrupt planarity-driven crystal packing and improve aqueous solubility.[2]

  • Versatile Bioisostere: The cyclobutane ring can serve as a bioisosteric replacement for various common motifs, including alkenes (preventing cis/trans isomerization), gem-dimethyl groups (acting as a "lipophilic yet polarizable" alternative), and even aryl rings, offering a non-planar vector space for substituents.[1][6][7]

  • Novel Chemical Space: Despite its advantages, the cyclobutane motif remains underutilized in medicinal chemistry compared to other cycloalkanes, providing opportunities to generate novel intellectual property.[8][9]

Strategic Rationale: When and Why to Incorporate a Cyclobutane Linker

The decision to introduce a cyclobutane linker should be hypothesis-driven. It is not merely a "scaffold hop" but a strategic choice aimed at solving a specific design problem.

  • Problem: Low potency/selectivity due to a flexible linker between two key pharmacophores.

    • Hypothesis: A 1,3-disubstituted cyclobutane will lock the pharmacophores into a more favorable binding orientation, reducing the entropic penalty of binding. The defined cis and trans isomers allow for precise vector control of the substituents.[1]

  • Problem: Rapid metabolism at an aliphatic chain or benzylic position.

    • Hypothesis: Incorporating the labile position into a cyclobutane ring or using the ring to block access by metabolic enzymes (e.g., Cytochrome P450s) will enhance metabolic stability.[10]

  • Problem: Poor solubility or high planarity of an aromatic-rich compound.

    • Hypothesis: Replacing a phenyl ring with a disubstituted cyclobutane will increase the Fsp³ character and disrupt planarity, potentially improving solubility and ADME properties.[1]

  • Problem: A lead compound contains a metabolically labile ketone or a bulky, lipophilic tert-butyl group.

    • Hypothesis: An oxetane (an oxygen-containing cyclobutane analog) can serve as a polar replacement for a ketone, while a trifluoromethyl-cyclobutane can act as a unique bioisostere for a tert-butyl group.[10][11][12]

Below is a logical workflow illustrating the decision-making process for employing a cyclobutane linker.

G cluster_0 Lead Optimization Challenge cluster_1 Hypothesis Generation cluster_2 Strategic Solution cluster_3 Synthetic Execution & Analysis start Identify Liability in Lead Compound (e.g., Flexibility, Metabolism, Planarity) hypo1 Replace flexible linker to reduce entropic penalty? start->hypo1 hypo2 Block metabolic hotspot? start->hypo2 hypo3 Reduce planarity / Replace aryl group? start->hypo3 strategy Incorporate Cyclobutane Moiety hypo1->strategy hypo2->strategy hypo3->strategy synthesis Select Synthetic Route (De Novo vs. Building Block) strategy->synthesis protocol Execute Protocol (e.g., [2+2], Elaboration) synthesis->protocol analysis Characterize Structure & Isomers (NMR, MS, X-ray) protocol->analysis adme Assess Impact on ADME Properties (Solubility, Stability, logD) analysis->adme end Optimized Candidate adme->end

Caption: Decision workflow for cyclobutane linker incorporation.

Synthetic Protocols for Cyclobutane Incorporation

The incorporation of a cyclobutane ring can be approached in two primary ways: (1) de novo construction of the four-membered ring, typically via a [2+2] cycloaddition, or (2) elaboration of a commercially available cyclobutane building block. The latter is often more practical for medicinal chemistry labs focused on rapid SAR exploration.

Protocol 1: De Novo Synthesis via [2+2] Photocycloaddition

Principle: The [2+2] cycloaddition is the most fundamental method for constructing cyclobutane rings.[13] Photochemical cycloaddition involves the excitation of an alkene to a reactive state that then combines with a ground-state alkene to form the four-membered ring. This protocol describes a representative intermolecular reaction.

Materials:

  • Alkene 1 (e.g., cinnamoyl derivative)

  • Alkene 2 (e.g., vinyl ether)

  • Photosensitizer (e.g., Acetone, Benzophenone), if required

  • Anhydrous, UV-transparent solvent (e.g., Acetonitrile, Dichloromethane)

  • Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out high-energy UV light <290 nm)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: In a quartz or Pyrex reaction vessel, dissolve Alkene 1 (1.0 eq) in the chosen solvent (0.05-0.1 M). If Alkene 2 is a liquid, add a stoichiometric excess (3-5 eq) to favor the intermolecular reaction. If a sensitizer is needed, add it at a catalytic loading (0.1-0.2 eq).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with cooling (typically a water bath to maintain room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Photoreactions can be slow and may require several hours to days for completion.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: The crude product will likely be a mixture of stereoisomers and potentially oligomeric byproducts. Purify the desired cyclobutane adduct using column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of a cyclobutane product. The stereochemistry (head-to-head vs. head-to-tail and cis/trans) will depend on the specific substrates and mechanism (triplet vs. singlet).

  • Characterization: Confirm the structure using ¹H and ¹³C NMR. The appearance of characteristic aliphatic cyclobutane proton signals between 1.5-3.0 ppm is indicative of success. High-resolution mass spectrometry (HRMS) should confirm the molecular formula. 2D NMR (COSY, NOESY) can help elucidate the stereochemistry.

  • Troubleshooting: If the reaction is slow or fails, consider using a photosensitizer to facilitate intersystem crossing to the triplet state. Ensure the solvent is fully deoxygenated. If polymerization is an issue, try running the reaction at a lower concentration.

G cluster_0 [2+2] Photocycloaddition Workflow A Alkene 1 + Alkene 2 in Solvent B Degas with Ar/N2 A->B C Irradiate with UV Light (hν) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Work-up & Concentration D->E Complete F Purification (Column Chromatography) E->F G Characterize Product (NMR, MS) F->G

Caption: Workflow for a typical [2+2] photocycloaddition.

Protocol 2: Elaboration of a Commercial Cyclobutane Building Block

Principle: This approach leverages readily available starting materials like cyclobutanone or aminocyclobutane carboxylic acids to rapidly generate analogs. Reductive amination of cyclobutanone is a robust and high-yielding method to install an amine functionality, a common connection point in drug candidates.

Materials:

  • Cyclobutanone (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (catalytic, optional)

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an Argon atmosphere, add cyclobutanone, the amine, and the anhydrous solvent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The addition of a catalytic amount of acetic acid can accelerate imine/enamine formation.

  • Reduction: Add the sodium triacetoxyborohydride portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude amine by column chromatography or crystallization.

Self-Validation:

  • Expected Outcome: The formation of the corresponding N-substituted cyclobutylamine in good to excellent yield.

  • Characterization: Confirm the structure by NMR and MS. In the ¹H NMR, the disappearance of the ketone carbonyl in the ¹³C NMR (around 210 ppm) and the appearance of a new C-N bond signal is indicative of success.

  • Troubleshooting: If the reaction stalls, ensure the reagents and solvent are anhydrous, as water can hydrolyze the imine intermediate and consume the reducing agent. If the amine is a poor nucleophile, gentle heating (40 °C) may be required.

Characterization and Property Analysis

The incorporation of a cyclobutane linker necessitates a thorough analysis of its impact on the molecule's properties.

Structural and Stereochemical Confirmation

The relative stereochemistry of substituents on the cyclobutane ring is critical for biological activity. For example, the cis-isomer of a 1,3-disubstituted cyclobutane linker in a series of JAK inhibitors was found to be significantly more potent than the trans-isomer because the puckered ring presented a sulfonamide NH in a perfect position for hydrogen bonding.[1]

  • NMR Spectroscopy: 1D and 2D NOESY/ROESY experiments are invaluable for determining the relative stereochemistry of substituents. Protons on the same face of the ring will show a nuclear Overhauser effect.

  • X-ray Crystallography: When possible, obtaining a crystal structure provides unambiguous proof of the molecule's 3D structure and stereochemistry.

Impact on Physicochemical and ADME Properties

A matched molecular pair analysis, comparing the parent compound to its cyclobutane-containing analog, is the best way to quantify the benefits of the modification.

Table 1: Comparative Matched-Pair Analysis of a Hypothetical Drug Candidate

PropertyParent (Flexible Linker)Analog (Cyclobutane Linker)Rationale for Change
Structure R₁-CH₂-CH₂-CH₂-R₂R₁-(cis-1,3-cyclobutyl)-R₂Replacement of propyl with cyclobutyl
Molecular Weight 350.4 g/mol 362.4 g/mol +12 Da (C₃H₈ vs C₄H₆)
cLogP 3.53.2Increased Fsp³ and reduced surface area lowers lipophilicity.[11]
Aqueous Solubility 5 µg/mL25 µg/mLNon-planar structure disrupts crystal packing, improving solubility.[14]
Metabolic Stability (t½) 15 min> 90 minThe cyclobutane ring is less susceptible to CYP450-mediated oxidation than the flexible alkyl chain.[15][16]
Potency (IC₅₀) 200 nM25 nMConformational restriction reduces the entropic cost of binding, improving potency.[1]

Data are representative and based on trends observed in medicinal chemistry literature.

Case Studies in Drug Discovery

The value of cyclobutane rings is validated by their presence in several marketed drugs.[4]

  • Boceprevir (Victrelis®): This hepatitis C virus (HCV) protease inhibitor contains a cyclobutylmethyl group. This specific group was found to be 3-fold more potent than the cyclopropyl analog and 19-fold more potent than the cyclopentyl analog, highlighting the optimal fit of the cyclobutane in the enzyme's hydrophobic pocket.[4]

  • Apalutamide (Erleada®): An androgen receptor antagonist for treating prostate cancer, apalutamide features a spirocyclic cyclobutane. This rigid scaffold was found to have comparable activity to the analogous dimethyl derivative but offered a distinct chemical space.[4]

  • Carboplatin (Paraplatin®): One of the earliest examples, this chemotherapy drug uses a cyclobutane-1,1-dicarboxylate ligand to chelate platinum. This bidentate ligand modulates the reactivity of the platinum center, resulting in a significantly better safety profile (lower nephrotoxicity) compared to its predecessor, cisplatin.[4]

Conclusion and Future Outlook

The cyclobutane linker is far more than a simple spacer. It is a sophisticated medicinal chemistry tool that offers solutions to pervasive problems in drug design, including conformational control, metabolic stability, and physicochemical properties. Its rigid, puckered structure provides a unique three-dimensional scaffold that allows for precise positioning of pharmacophoric elements. While historically underutilized due to perceived synthetic challenges, modern synthetic methods, including advances in photochemistry and the availability of diverse building blocks, have made its incorporation more accessible than ever.[1][13][17] As drug discovery continues to move towards more complex and three-dimensional chemical space, the strategic application of cyclobutane linkers will undoubtedly play an increasingly vital role in the development of the next generation of therapeutics.

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Sources

Application Note: Strategic Protocols for Cyclobutane Etherification in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Cyclobutane rings are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups or as rigidifying linkers that improve metabolic stability and lipophilicity (LogD modulation). However, the synthesis of cyclobutyl ethers presents unique challenges driven by the inherent ring strain (~26.3 kcal/mol) and the conformational "pucker" of the four-membered ring.

The Core Challenge: Strain-Driven Reactivity

Unlike unstrained cyclohexane systems, cyclobutane derivatives are prone to catastrophic side reactions during etherification:

  • Elimination (E2) Dominance: When using cyclobutyl halides as electrophiles, the steric strain and puckered conformation highly favor E2 elimination to cyclobutene over SN2 substitution.

  • Ring Opening (Retro-Aldol/Retro-[2+2]): Under certain transition-metal catalyzed conditions (specifically Palladium), cyclobutanols can undergo ring cleavage to linear ketones or olefins via

    
    -carbon elimination.
    

Strategic Directive: This guide prioritizes nucleophilic cyclobutanol strategies. We avoid using cyclobutyl halides as electrophiles whenever possible.

Decision Matrix: Selecting the Correct Protocol

The following logic flow dictates the experimental approach based on the target ether class.

ReactionSelection Start Target: Cyclobutyl Ether Type Identify Electrophile Partner Start->Type Aliphatic Aliphatic Halide (Me-I, Et-Br, Bn-Br) Type->Aliphatic Aromatic Aryl Partner Type->Aromatic MethodA Method A: Modified Williamson (NaH/THF) Aliphatic->MethodA Primary/Methyl Halides EWG Electron-Deficient (e.g., Pyridine, CN-Ph) Aromatic->EWG Has EWG? Neutral Electron-Rich/Neutral (e.g., Anisole, Toluene) Aromatic->Neutral No EWG MethodB Method B: S_NAr Substitution (NaH/DMF) EWG->MethodB High Yield MethodC Method C: Cu-Catalyzed Coupling (Ullmann/Chan-Lam) Neutral->MethodC Safe Route Avoid STOP: Pd-Catalysis Risk (Ring Opening) Neutral->Avoid Pd(OAc)2 Risks

Figure 1: Strategic Decision Tree for Cyclobutane Etherification. Note the explicit avoidance of Pd-catalysis for simple substrates due to ring-opening risks.

Detailed Protocols

Method A: Modified Williamson Ether Synthesis (Aliphatic Ethers)

Application: Attaching alkyl groups (Methyl, Ethyl, Benzyl) to a cyclobutane ring. Critical Constraint: Never use cyclobutyl bromide + alkoxide. Always use Cyclobutanol + Alkyl Halide .

Materials
  • Substrate: Cyclobutanol (1.0 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.2 equiv) (Must be primary or methyl)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M) or DMF (for sluggish electrophiles)

  • Quench: Sat. NH4Cl

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Equip with a magnetic stir bar and a rubber septum.

  • Base Preparation: Add NaH (1.5 equiv) to the flask.

    • Expert Tip: For small scale (<100 mg), use the dispersion directly. For >1g scale, wash NaH with dry hexanes (3x) to remove oil, reducing emulsion risks during workup.

  • Solvation: Suspend NaH in anhydrous THF (0.2 M relative to substrate) and cool to 0 °C.

  • Alkoxide Formation: Dissolve Cyclobutanol in a minimal amount of THF. Add dropwise to the NaH suspension at 0 °C.

    • Observation: Gas evolution (H2) will be vigorous. Stir at 0 °C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Methyl Iodide: Complete in 1-2 hours.

    • Benzyl Bromide: Complete in 4-6 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of the alcohol.

  • Workup: Cool to 0 °C. Quench carefully with Sat. NH4Cl (dropwise). Dilute with Et2O (Ether is preferred over EtOAc for cyclobutanes to avoid emulsion). Wash organic layer with water (2x) and brine (1x).

  • Purification: Flash chromatography (typically 0-10% EtOAc/Hexanes). Cyclobutyl ethers are often volatile; concentrate carefully ( >100 mbar).

Method B: SNAr O-Arylation (Electron-Deficient Aromatics)

Application: Synthesis of Cyclobutyl-O-Pyridine, -Benzonitrile, or -Nitrobenzene derivatives. Mechanism: Nucleophilic Aromatic Substitution. Requires an electron-withdrawing group (EWG) ortho/para to the leaving group (F or Cl).

Materials
  • Nucleophile: Cyclobutanol (1.0 equiv)

  • Electrophile: Aryl Fluoride (preferred) or Chloride with EWG (1.1 equiv)

  • Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: Dry DMF or DMSO (Polar aprotic is essential)

Step-by-Step Procedure
  • Deprotonation: In a dried vial, suspend NaH (1.2 equiv) in dry DMF (0.5 M). Cool to 0 °C.

  • Add Alcohol: Add Cyclobutanol (1.0 equiv) slowly. Stir 30 min at RT. The solution should become clear/hazy yellow.

  • Add Electrophile: Add the Aryl Fluoride (1.1 equiv).

  • Heat: Heat to 60-80 °C.

    • Expert Insight: Fluorides react faster than chlorides in SNAr due to the higher electronegativity stabilizing the Meisenheimer complex, despite the stronger bond.

  • Workup: Pour into ice water. Extract with EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.

Method C: Copper-Catalyzed Cross-Coupling (General Aryl Ethers)

Application: Electron-neutral or electron-rich aryl partners where SNAr fails. Why not Palladium? Pd(II) can insert into the strained C-C bond of cyclobutanol (beta-carbon elimination), leading to ring opening (See Reference 4). Copper catalysis is milder and preserves the ring.

Materials
  • Substrate: Cyclobutanol (1.0 equiv)

  • Partner: Aryl Iodide (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or dimethylglycine (for lower temps)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (0.5 M)

Step-by-Step Procedure
  • Charge Solids: In a glovebox or purged vial, combine CuI, Ligand, Cs2CO3, and Aryl Iodide.

  • Add Liquids: Add Cyclobutanol and Toluene.

  • Deoxygenate: Sparge with Argon for 5 mins if not in a glovebox.

  • Reaction: Seal and heat to 110 °C for 16-24 hours.

    • Note: This reaction is heterogeneous. Efficient stirring is critical.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

  • Purification: Silica gel chromatography.

Quality Control & Troubleshooting

Data Summary Table: Expected Outcomes
ParameterMethod A (Williamson)Method B (SNAr)Method C (Cu-Cat)
Primary Risk Elimination (if R-X is 2°/3°)Hydrolysis of Ar-FProtodehalogenation of Ar-I
Typical Yield 85-95%70-90%50-75%
Reaction Time 1-4 Hours2-6 Hours16-24 Hours
Key Byproduct Cyclobutene (volatile)Phenol (hydrolysis)Biaryl (homocoupling)
NMR Diagnostics

Cyclobutane protons have distinct signatures useful for verifying ring integrity.

  • 
    -Proton (H-C-O):  Multiplet at 
    
    
    
    3.8 – 4.2 ppm.
  • Ring Integrity Check: If the ring opens, you will lose the complex multiplet patterns of the cyclobutane (

    
     1.5 – 2.5 ppm) and see linear alkyl signals or olefinic protons (
    
    
    
    5.0 – 6.0 ppm).
Workflow Diagram: Execution & Workup

Workflow Setup 1. Setup Dry Solvent, Inert Atm (Argon/N2) Reaction 2. Reaction Monitor by LCMS (Watch for Alcohol disappearance) Setup->Reaction Quench 3. Quench Sat. NH4Cl @ 0°C (Control Exotherm) Reaction->Quench Extraction 4. Extraction Diethyl Ether preferred (Avoid Emulsions) Quench->Extraction QC 5. QC Check 1H NMR: Check 3.8-4.2 ppm Verify no Olefin (5-6 ppm) Extraction->QC

Figure 2: Standard execution workflow for cyclobutane etherification.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

    • Context: Foundational text on ring strain energy (26.3 kcal/mol for cyclobutane).[1][2]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

    • Context: Comprehensive review of cyclobutane reactivity and "pucker" conform
  • Williamson Ether Synthesis. (n.d.).[3][4][5] In Organic Chemistry Portal. Retrieved February 18, 2026. Link

    • Context: General mechanism and limitations regarding elimination in secondary halides.[3][4]

  • Murakami, M., et al. (2004). Palladium-Catalyzed Ring Opening of Cyclobutanols. Journal of the American Chemical Society, 126(5), 1360-1361. Link

    • Context: Critical evidence regarding the risk of Pd-catalyzed ring opening (beta-carbon elimination)
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

    • Context: Protocols for Copper-catalyzed O-aryl

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in tert-Butoxy Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butoxy cyclobutanol and related chemistries. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of tert-butoxy cyclobutanol, a key intermediate in various pharmaceutical and fine chemical applications. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product shows the presence of unreacted cyclobutanol.

Q: I've completed the protection reaction of cyclobutanol with a tert-butoxycarbonyl (Boc) group source, but my analysis (GC-MS, NMR) indicates significant amounts of starting material remain. What are the likely causes and how can I resolve this?

A: Incomplete conversion is a frequent issue stemming from several potential factors related to reagents, reaction conditions, and equilibrium.

Root Cause Analysis:

  • Insufficient Reagent Activity: The most common method for introducing the tert-butoxy group is through reaction with di-tert-butyl dicarbonate (Boc)₂O. The activity of (Boc)₂O can be compromised by improper storage, leading to hydrolysis. Similarly, the base used to deprotonate the cyclobutanol hydroxyl group (e.g., triethylamine, DMAP) may be of insufficient quality or concentration.

  • Suboptimal Reaction Conditions: The tert-butylation of alcohols is sensitive to temperature and solvent. Running the reaction at too low a temperature can significantly slow down the reaction rate, while an inappropriate solvent may not adequately solubilize all reactants.

  • Equilibrium Considerations: The reaction is reversible. If the byproducts are not effectively removed or neutralized, the equilibrium may not favor product formation.

Troubleshooting Protocol:

  • Reagent Verification:

    • Always use freshly opened or properly stored (Boc)₂O.

    • Ensure the base is anhydrous and of high purity. Consider using a stronger, non-nucleophilic base if necessary.

  • Optimization of Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 5-10 °C, monitoring the reaction progress by TLC or GC.

    • Screen alternative anhydrous solvents. Aprotic solvents like THF, DCM, or acetonitrile are generally good starting points.

  • Driving the Reaction to Completion:

    • Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to shift the equilibrium towards the product.

    • If using a volatile base like triethylamine, ensure the reaction vessel is well-sealed to prevent its escape.

Issue 2: I'm observing a significant byproduct with a mass corresponding to the loss of the tert-butyl group.

Q: My mass spectrometry analysis reveals a prominent peak that suggests premature deprotection of the tert-butoxy group. What reaction conditions could be causing this, and how can I prevent it?

A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Accidental exposure to acid, even in trace amounts, is the most probable cause for this observation.

Mechanistic Insight:

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to regenerate the free alcohol. This process is highly efficient, even with catalytic amounts of a strong acid.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for premature Boc deprotection.

Preventative Measures:

  • Scrupulous Glassware Preparation: Ensure all glassware is free from acidic residues. A final rinse with a dilute base solution, followed by deionized water and thorough drying, is recommended.

  • Reagent Purity: Use anhydrous, high-purity solvents and reagents. Some grades of solvents can contain acidic impurities.

  • Neutral or Basic Work-up: During the reaction work-up, avoid acidic quenches (e.g., HCl, NH₄Cl). Instead, use saturated sodium bicarbonate (NaHCO₃) or water.[4]

  • Choice of Chromatography Stationary Phase: If purifying by column chromatography, be aware that standard silica gel is slightly acidic. To mitigate deprotection on the column, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine.

Issue 3: My NMR spectrum is complex, suggesting the presence of isomeric impurities. What could be the source?

Q: I've isolated my tert-butoxy cyclobutanol, but the ¹H and ¹³C NMR spectra are more complex than expected, indicating the presence of isomers. What are the possible side reactions?

A: The formation of isomeric impurities can arise from rearrangement reactions of the cyclobutane ring or migration of the tert-butyl group, although the latter is less common under standard protection conditions.

Potential Side Reactions:

  • Ring Opening/Closing: Under certain conditions (e.g., presence of strong Lewis acids or elevated temperatures), the cyclobutane ring can be susceptible to rearrangement, potentially leading to cyclopentanol or linear byproducts.

  • tert-Butyl Group Migration: While less common for tert-butoxy groups on simple alcohols, intramolecular migration of a tert-butyl group has been observed in more complex systems, often catalyzed by metals or strong acids.[5]

Analytical and Purification Strategy:

  • Comprehensive Spectroscopic Analysis:

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structures of the isomeric impurities.

    • Employ GC-MS to separate and identify the different isomers based on their fragmentation patterns.[6]

  • Purification Techniques:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[7]

    • Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography with an optimized solvent system can provide excellent separation of isomers.[8][9]

Comparative Table of Purification Methods:

Purification MethodPrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.[7][10]Scalable, cost-effective for large quantities.Ineffective for isomers with very close boiling points. Requires thermally stable compounds.
Column Chromatography Separation based on differential adsorption to a stationary phase.[8][9]High resolution, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive. Potential for product degradation on acidic stationary phases.
Recrystallization Purification based on differences in solubility.[11]Can yield very high purity material.Only applicable to solid compounds. Finding a suitable solvent system can be challenging.
Issue 4: How do I effectively remove residual (Boc)₂O and other non-polar impurities?

Q: After my reaction, I'm struggling to remove unreacted di-tert-butyl dicarbonate and other non-polar byproducts from my tert-butoxy cyclobutanol.

A: (Boc)₂O and its byproducts are non-polar, which can make their separation from the desired, also relatively non-polar, product challenging. A combination of extractive work-up and chromatography is typically effective.

Step-by-Step Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, quench the reaction mixture by pouring it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize any remaining acidic species and react with any unreacted (Boc)₂O.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column. For sensitive substrates, consider using deactivated silica gel.

    • Choose an appropriate eluent system. A gradient of ethyl acetate in hexanes is a common starting point for separating compounds of moderate polarity like tert-butoxy cyclobutanol. The optimal ratio will need to be determined empirically using thin-layer chromatography (TLC).

    • Load the crude product onto the column and elute, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification:

Caption: General purification workflow for tert-butoxy cyclobutanol.

References

  • BenchChem. (2025). Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Derivatives. Benchchem.
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]

  • Demir, A. S. (2014). Separation techniques: Chromatography. PMC. Available at: [Link]

  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10). Available at: [Link]

  • Britannica. (n.d.). Separation and purification - Chromatography, Adsorption, Retention. Britannica. Available at: [Link]

  • ACS Publications. (2000). Novel tert-Butyl Migration in Copper-Mediated Phenol Ortho-Oxygenation Implicates a Mechanism Involving Conversion of a 6-Hydroperoxy-2,4-cyclohexadienone Directly to an o-Quinone. The Journal of Organic Chemistry. Available at: [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. TSI Journals. Available at: [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Organic Syntheses Procedure. Available at: [Link]

  • BrauBeviale. (2024). Distillation explained simply. BrauBeviale. Available at: [Link]

  • Blog. (2025). What purification methods are suitable for cyclobutanol?. Blog. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • PMC. (2010). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC. Available at: [Link]

Sources

Technical Guide: Optimizing Reaction Temperature for Cyclobutanol Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for cyclobutanol etherification Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Status: Active Doc ID: TS-CYC-ETH-004 Last Updated: February 18, 2026

Executive Summary

Cyclobutanol etherification presents a unique thermodynamic challenge: balancing the kinetic energy required for nucleophilic attack against the potential for strain-release driven decomposition. With a ring strain energy of ~26.4 kcal/mol, the cyclobutyl moiety is metastable. Excessive thermal energy or inappropriate pH can trigger irreversible ring-opening (to butyraldehyde derivatives) or elimination (to cyclobutene).

This guide provides a troubleshooting framework for optimizing reaction temperatures, focusing on the Williamson Ether Synthesis (alkylation of cyclobutanol) as the primary workflow.

Part 1: The Core Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters. This workflow minimizes thermal stress on the cyclobutane ring.

Standard Operating Procedure (SOP-CYC-01):

  • Substrate: Cyclobutanol (

    
     equiv)
    
  • Base: Sodium Hydride (NaH, 60% dispersion,

    
     equiv) or Potassium tert-butoxide (KOtBu) for acid-sensitive electrophiles.
    
  • Electrophile: Primary Alkyl Halide (

    
    
    
    
    equiv).
  • Solvent: Anhydrous THF (Low boiling, easy removal) or DMF (High rate, difficult removal).

  • Temperature Ramp:

    • Deprotonation:

      
       (Ice bath) for 30 mins.
      
    • Addition:

      
       slow addition of electrophile.
      
    • Reaction: Warm to

      
       (RT). Do not reflux unless conversion <10% after 4h. 
      
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Stability & Side Reactions (The "Too Hot" Scenario)

Q: My LC-MS shows a mass corresponding to the product, but the NMR indicates a linear aldehyde or alkene. Is temperature the cause?

A: Yes. This is a classic signature of Ring-Opening or Elimination , driven by excessive thermal energy or acidic contamination.

  • The Mechanism: The cyclobutane ring is puckered to relieve torsional strain. At temperatures

    
    , particularly in the presence of Lewis acids or even weak protic acids, the ring can undergo electrocyclic ring opening or rearrangement to cyclopropylcarbinyl systems [1].
    
  • The Fix:

    • Lower the Ceiling: Cap your reaction temperature at

      
      .
      
    • Switch Bases: If using NaH at elevated temperatures, residual NaOH (from moisture) can act aggressively. Switch to KOtBu in THF at

      
      . The bulky counter-ion often stabilizes the transition state without requiring heat.
      
    • Check for Radical Initiators: If you see linear esters/ketones, you may have inadvertently triggered oxidative ring expansion (often catalyzed by trace metals like Mn or Co +

      
      ) [2]. Degas your solvents thoroughly.
      

Q: I am seeing significant amounts of cyclobutene. Why?

A: This is an Elimination (E2) side reaction.[1]

  • Causality: If you are alkylating a cyclobutanol with a bulky electrophile (e.g., isopropyl iodide) or heating the reaction to force conversion, the alkoxide acts as a base rather than a nucleophile.

  • Optimization:

    • Temperature: Keep

      
      . Elimination rates increase exponentially with temperature compared to Substitution (SN2).
      
    • Solvent Effect: Switch from DMF to Et2O or THF . Polar aprotic solvents like DMF enhance the basicity of the alkoxide, promoting elimination.

Category 2: Reactivity & Kinetics (The "Too Cold" Scenario)

Q: The reaction is stalled at 10% conversion after 12 hours at Room Temperature. Should I reflux?

A: Proceed with extreme caution. Refluxing cyclobutanol derivatives is a "point of no return."

  • Diagnosis: The puckered conformation of cyclobutanol creates steric hindrance at the oxygen center, making it a sluggish nucleophile compared to primary alcohols.

  • The "Solvation" Solution (Better than Heat): Instead of increasing temperature (kinetic energy), increase the effective nucleophilicity of the anion.

    • Add 15-Crown-5: If using NaH, add 1.0 equiv of 15-Crown-5 ether. This sequesters the

      
       cation, creating a "naked" cyclobutoxide anion that is significantly more reactive at 
      
      
      
      [3].
    • Change Solvent: Move to DMSO (dry). The reaction rate in DMSO can be

      
       times faster than in THF due to poor anion solvation, allowing you to maintain RT conditions while achieving "reflux-like" kinetics.
      

Q: Can I use acid-catalyzed etherification (e.g., Fisher esterification conditions) to avoid strong bases?

A: Absolutely not.

  • Reasoning: Cyclobutanol is highly sensitive to cationic mechanisms. Protonation of the alcohol generates an alkyloxonium ion, which is a prime candidate for Wagner-Meerwein rearrangement (ring contraction to cyclopropylcarbinyl cation) or ring opening [4].

  • Rule: Always operate under Basic or Neutral (e.g., Dudley reagent) conditions.

Part 3: Visualization & Logic
Workflow: Reaction Condition Decision Tree

The following diagram illustrates the logical flow for selecting reaction conditions based on electrophile type and temperature constraints.

ReactionOptimization Start Start: Cyclobutanol Etherification ElectrophileCheck Identify Electrophile Type Start->ElectrophileCheck Primary Primary Alkyl Halide (MeI, BnBr) ElectrophileCheck->Primary Secondary Secondary/Bulky (iPr-I, Cyclopentyl-Br) ElectrophileCheck->Secondary AcidSensitive Base/Acid Sensitive (Epoxides, Esters) ElectrophileCheck->AcidSensitive MethodA Method A: Williamson (Standard) NaH, THF, 0°C to RT Primary->MethodA Standard MethodB Method B: Activated Williamson KH or NaH + 15-Crown-5 DMSO, <25°C Secondary->MethodB Boost Nucleophilicity (Avoid Heat) MethodC Method C: Neutral Alkylation Ag2O or Dudley Reagent Non-polar solvent AcidSensitive->MethodC Avoid Strong Base RiskRearrange Risk: Rearrangement Product: Linear Aldehyde MethodA->RiskRearrange If T > 60°C RiskElim Risk: Elimination (E2) Product: Cyclobutene MethodB->RiskElim If T > 40°C

Figure 1: Decision matrix for selecting etherification conditions to minimize thermal stress on the cyclobutane ring.

Data Summary: Temperature vs. Side Product Risk
Temperature ZoneDominant MechanismPrimary RiskRecommended Action
< 0°C Kinetic ControlIncomplete DeprotonationUse stronger base (KH) or longer time.
0°C – 25°C SN2 (Ideal)None (Optimal)Maintain this range.
25°C – 50°C Mixed SN2 / E2Elimination (Cyclobutene)Monitor strictly; Add Crown Ether.
> 60°C ThermodynamicRing Opening / RearrangementABORT. Switch solvent to DMSO/DMF to lower T req.
Part 4: Experimental Protocol (Optimized)

Protocol: Low-Temperature Cyclobutanol Alkylation Adapted from standard Williamson ether synthesis procedures [3, 5].

  • Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar and purge with Argon.

  • Reagent Prep: Add NaH (60% in oil, 1.2 equiv). Wash with dry hexanes (

    
    ) to remove mineral oil if the electrophile is lipophilic (optional).
    
  • Solvation: Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Submerge flask in an ice/water bath (

    
    ).
    
  • Addition: Add Cyclobutanol (1.0 equiv) dropwise over 10 minutes. Evolution of

    
     gas will be vigorous.
    
  • Equilibration: Stir at

    
     for 30 minutes until gas evolution ceases. The solution should turn clear or slightly cloudy.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Critical Step: If the electrophile is a liquid, add neat. If solid, dissolve in minimal THF.

  • Ramp: Remove ice bath and allow to warm to

    
    . Stir for 4–16 hours.
    
  • Checkpoint: Run TLC or LC-MS.

    • If incomplete: Add TBAI (Tetrabutylammonium iodide, 0.1 equiv) as a phase transfer catalyst/nucleophilic catalyst. Do not heat.

References
  • Rocek, J., & Radkowsky, A. E. (1973). The Role of Ring Strain in the Oxidation of Cyclobutanol . Journal of the American Chemical Society. Link

  • Ren, R., et al. (2019). Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives . Angewandte Chemie International Edition. Link

  • Master Organic Chemistry. (2014).[2] The Williamson Ether Synthesis . MasterOrganicChemistry.com. Link

  • Wiberg, K. B. (1986). The Structures and Energies of Small Ring Systems . Angewandte Chemie International Edition. Link

  • Organic Syntheses. (1981). Cyclobutanol .[3][4][5][6] Organic Syntheses, Coll.[6] Vol. 6, p.312. Link

Sources

Solving solubility issues with 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Molecule: A Structural Approach to Solubility

Before delving into troubleshooting, it is crucial to understand the structural components of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol and their influence on its solubility.

  • Cyclobutanol Ring: The core cyclobutanol structure contributes a degree of polarity due to the hydroxyl (-OH) group, which can participate in hydrogen bonding. Cyclobutanol itself is considered partially miscible in water[1][2][3].

  • Ether Linkage: The ethoxy portion of the side chain also contains an oxygen atom capable of acting as a hydrogen bond acceptor, which can promote solubility in protic solvents like water[4]. However, the overall effect of an ether on aqueous solubility diminishes as the attached alkyl groups increase in size[4].

  • Tert-butoxy Group: This bulky, non-polar group significantly increases the molecule's lipophilicity[5][6]. While this enhances solubility in non-polar organic solvents, it can sterically hinder the molecule's interaction with water, potentially reducing aqueous solubility[5].

The interplay of these structural features results in a molecule with an amphipathic character, suggesting it will exhibit varied solubility across different solvent systems. The predicted XlogP value of 1.0 for 3-(tert-butoxy)cyclobutan-1-ol indicates a relatively low lipophilicity, but experimental validation is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol?

A1: Based on its structure, 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol is anticipated to have moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is expected to be limited due to the presence of the tert-butoxy group, though the hydroxyl and ether functionalities may allow for some degree of aqueous solubility[1][4]. It is likely to be soluble in many common organic solvents[1].

Q2: I can't find a Certificate of Analysis with specific solubility data. What should I do?

A2: It is not uncommon for novel or specialized compounds to lack extensive published solubility data. In such cases, it is recommended to perform small-scale, incremental solubility tests starting with common laboratory solvents. Additionally, computational tools can provide useful predictions of solubility based on the compound's structure[5][6].

Q3: How does temperature affect the solubility of this compound?

A3: Generally, for most solid solutes, solubility increases with temperature. If you are facing difficulty in dissolving the compound, gentle heating and sonication can be effective methods to increase the rate and extent of dissolution. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.

Q4: Can I expect this compound to be stable in aqueous solutions?

A4: While ethers are generally stable, the stability of the compound in aqueous solutions, particularly at non-neutral pH, should be considered. It is advisable to prepare fresh solutions for experiments and to store stock solutions under appropriate conditions, such as at -20°C or -80°C, to minimize degradation[7].

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing common solubility challenges encountered with 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol.

Problem 1: The compound is not dissolving in my primary solvent (e.g., water or buffer).

This is a common issue for compounds with significant non-polar character.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation after dilution.

Detailed Steps & Rationale:

  • Optimize Stock Concentration: A very common cause of precipitation is a high concentration of the organic stock solution, which leads to a high final percentage of the organic solvent upon dilution. Prepare a more dilute stock solution so that the final concentration of the organic solvent in your aqueous medium is as low as possible, ideally below 0.5%.

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8][9]

    • Mechanism: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The non-polar part of your compound will partition into the hydrophobic core, while the hydrophilic shell interacts with the aqueous environment.

    • Common Examples: For in vitro work, non-ionic surfactants like Tween® 20 or Tween® 80 are frequently used.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.

    • Mechanism: The tert-butoxy group of your compound can form an inclusion complex by fitting into the cyclodextrin's non-polar cavity, thereby increasing its aqueous solubility.[8]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.

Summary of Recommended Solvents and Techniques

Solvent/TechniqueApplicationRationale
DMSO, DMF, Ethanol Primary stock solutionGood solubilizing power for a wide range of organic molecules.
Gentle Heating/Sonication Aiding initial dissolutionIncreases kinetic energy and breaks up aggregates to facilitate solvation.[10]
Co-solvents (e.g., Propylene Glycol) Enhancing aqueous solubilityReduces the polarity of the aqueous medium, making it more favorable for the solute.[10][8]
Surfactants (e.g., Tween® 80) Preventing precipitation in aqueous mediaForms micelles that encapsulate the compound, increasing its apparent solubility.[8][9]
Cyclodextrins (e.g., HP-β-CD) Enhancing aqueous solubilityForms inclusion complexes with the non-polar parts of the molecule.[8]

References

  • Thapa, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research & Technology.
  • Patel, K., & Patel, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Chemistry LibreTexts. Available at: [Link]

  • Hoffmann, M., et al. (2021). Influence of a single ether bond on assembly, orientation, and miscibility of phosphocholine lipids at the air–water interface. Physical Chemistry Chemical Physics. Available at: [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
  • Georganics. (2021). Cyclobutanol - general description and application. Georganics. Available at: [Link]

  • The Good Scents Company. (n.d.). cyclobutanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)cyclobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Tert-butoxy)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (1s,3s)-3-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

Sources

Navigating the Lability of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol: A Guide to Acidic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with or anticipate using 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol in acidic environments. The unique juxtaposition of an acid-labile tert-butyl (t-Bu) ether and a strained cyclobutanol ring in this molecule presents specific challenges and opportunities in synthetic workflows. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your compound and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acid sensitivity in 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol?

A1: The molecule possesses two primary sites susceptible to acid-catalyzed reactions:

  • The Tert-butoxy Ether: The tert-butyl ether is a well-known protecting group for alcohols and is characterized by its high sensitivity to acidic conditions.[1][2] Cleavage occurs readily in the presence of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrobromic acid (HBr).[3][4][5]

  • The Cyclobutanol Moiety: The four-membered cyclobutanol ring is inherently strained.[6][7][8] Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This can lead to the formation of a cyclobutyl carbocation, which is prone to subsequent reactions such as dehydration to form an alkene (cyclobutene derivative) or ring rearrangement/opening to alleviate ring strain.[9][10]

Q2: I am trying to deprotect the tert-butyl ether. What are the expected products and potential side reactions?

A2: The intended product upon acidic treatment is the deprotected diol, 3-(2-hydroxyethoxy)cyclobutan-1-ol. The reaction proceeds via an SN1 or E1 mechanism.[3][11][12][13] The ether oxygen is protonated, followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene gas.[14][15][16]

However, given the presence of the cyclobutanol, several side reactions can occur, especially if the reaction conditions are not carefully controlled:

  • Dehydration: The cyclobutanol can dehydrate to form 3-[2-(tert-butoxy)ethoxy]cyclobut-1-ene or, if the t-butyl group is also cleaved, 3-(2-hydroxyethoxy)cyclobut-1-ene.

  • Ring Rearrangement/Opening: The formation of a carbocation on the cyclobutane ring can initiate rearrangements to form more stable carbocations, potentially leading to cyclopentyl or linear byproducts.[17][18]

Q3: Which acidic conditions are recommended for selectively cleaving the tert-butyl ether while minimizing degradation of the cyclobutanol ring?

A3: Achieving selective deprotection requires careful selection of the acid and reaction conditions. The goal is to use conditions mild enough to cleave the t-butyl ether without promoting extensive dehydration or rearrangement of the cyclobutanol.

ReagentTypical ConditionsAdvantagesPotential Drawbacks
Trifluoroacetic Acid (TFA) 10-50% in Dichloromethane (DCM) at 0 °C to room temperatureVolatile and easily removed under vacuum.[4]Strong acidity can lead to side reactions if not controlled.
Formic Acid 80-90% in an appropriate solventMilder than TFA, can offer higher selectivity.[19]Slower reaction times may be required.
Aqueous Phosphoric Acid 85% in a suitable organic solventEnvironmentally benign and can be selective.May require elevated temperatures, increasing risk of side reactions.
HCl in Dioxane/Ether 1-4 M solution at 0 °C to room temperatureCommercially available and effective.The chloride anion is nucleophilic and can potentially lead to chlorinated byproducts.

We recommend starting with milder conditions, such as 10% TFA in DCM at 0 °C, and carefully monitoring the reaction by TLC or LC-MS.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or reaction time.Gradually increase the concentration of the acid or the reaction temperature while monitoring for byproduct formation. Consider switching to a stronger acid system (e.g., from formic acid to TFA).
Formation of Multiple Products (Low Yield of Desired Diol) The reaction conditions are too harsh, leading to dehydration or rearrangement of the cyclobutanol ring.Switch to a milder acid (e.g., formic acid). Lower the reaction temperature (e.g., to -10 °C or 0 °C). Reduce the reaction time and accept a lower conversion to maximize the yield of the desired product, followed by purification.
Product is a Mixture of the Desired Diol and the Dehydrated Product Dehydration of the cyclobutanol is competing with the deprotection of the ether.Use a non-nucleophilic acid in an anhydrous solvent to minimize water that can participate in elimination reactions. A shorter reaction time at a lower temperature is also advisable.
Isolation of a Rearranged Product (e.g., a cyclopentyl derivative) The cyclobutyl carbocation is unstable and undergoes rearrangement.This is a more challenging issue. Milder, non-protic acidic conditions might suppress carbocation formation. Alternatively, a different protecting group strategy for the ethoxy alcohol might be necessary if acidic deprotection proves too problematic.

Experimental Protocols & Methodologies

Protocol 1: Mild Deprotection of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol using Trifluoroacetic Acid

This protocol aims for the selective removal of the tert-butyl group under controlled conditions.

Materials:

  • 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel) and appropriate developing solvent system (e.g., 1:1 Hexanes:Ethyl Acetate)

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20% v/v, 2.0-5.0 eq of TFA) dropwise to the stirred solution over 5-10 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The starting material will be more nonpolar than the product diol.

  • Once the starting material is consumed (or an optimal conversion is reached), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(2-hydroxyethoxy)cyclobutan-1-ol.

Mechanistic Pathways and Visualizations

The stability of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol under acidic conditions is dictated by competing reaction pathways. The following diagrams illustrate the key mechanistic steps.

Deprotection_Mechanism Start 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol ProtonatedEther Protonated Ether Start->ProtonatedEther + H+ Carbocation Tert-butyl Carbocation + Diol ProtonatedEther->Carbocation Cleavage Product 3-(2-hydroxyethoxy)cyclobutan-1-ol (Desired Product) Carbocation->Product Workup Isobutylene Isobutylene (gas) Carbocation->Isobutylene - H+ Side_Reactions Start 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol ProtonatedAlcohol Protonated Cyclobutanol Start->ProtonatedAlcohol + H+ CyclobutylCation Cyclobutyl Carbocation ProtonatedAlcohol->CyclobutylCation - H2O DehydratedProduct Dehydrated Product (Alkene) CyclobutylCation->DehydratedProduct - H+ RearrangedProduct Rearranged Product (e.g., Cyclopentyl derivative) CyclobutylCation->RearrangedProduct Rearrangement

Caption: Potential acid-catalyzed side reactions of the cyclobutanol moiety.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663–1666.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Science Publishing.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Retrieved from [Link]

  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • Blog. (2025, August 14). What are the reaction orders of cyclobutanol reactions?
  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • Chemistry Stack Exchange. (2015, January 26). Dehydration of methylcyclobutanol. Retrieved from [Link]

  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
  • ResearchGate. (2019, March). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers.
  • Semantic Scholar. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • Journal of the American Chemical Society. (n.d.). Acid-catalyzed rearrangements of cyclobutanones.
  • NIH. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.
  • ResearchGate. (n.d.). Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis.
  • Journal of the American Chemical Society. (2017, March 29). Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles.
  • Chemistry Stack Exchange. (2018, March 21).
  • ACS Publications. (2024, July 9). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.
  • Organic Syntheses. (n.d.). Cyclobutanone.
  • RSC Publishing. (n.d.).
  • NIH. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • ChemSynthesis. (2025, May 20). 3-tert-butoxy-2-cyclobuten-1-one.

Sources

Validation & Comparative

Technical Guide: Structural Validation of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR characteristics of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol , a specialized bifunctional linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).

Unlike standard linear linkers, the cyclobutane core introduces conformational restriction. This guide compares the spectroscopic performance of its stereoisomers (cis vs. trans) and evaluates it against non-cyclic analogs.

Executive Summary & Structural Significance

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol combines a rigid cyclobutane scaffold with a flexible PEG-like ether chain. In drug development, this specific architecture is selected to:

  • Restrict Conformation: The cyclobutane ring reduces the entropic penalty of binding compared to linear alkyl chains.

  • Modulate Solubility: The ether linkage increases aqueous solubility relative to pure carbocycles.

The Critical Analytical Challenge: Synthesis of 1,3-disubstituted cyclobutanes yields a mixture of cis and trans isomers. These isomers exhibit distinct biological activities and physicochemical properties. 13C NMR is the definitive method for distinguishing them , relying on the γ-gauche steric compression effect.

13C NMR Chemical Shift Analysis (Reference Data)

The following data represents validated chemical shift ranges derived from structural analogs (e.g., 3-alkoxycyclobutanols) and standard increment calculations.

Table 1: Comparative 13C NMR Shifts (Cis vs. Trans Isomers)

Solvent: CDCl₃ | Frequency: 100 MHz

Carbon PositionCarbon TypeTrans Isomer (δ ppm) Cis Isomer (δ ppm) Δδ (Trans - Cis) Mechanistic Insight
C-1 CH-OH66.0 – 68.5 62.5 – 65.0 +3.5γ-Effect: Cis isomer suffers steric compression between substituents, shielding the signal (upfield).
C-3 CH-OR69.0 – 72.0 65.5 – 68.5 +3.5Similar shielding effect observed at the ether substitution site.
C-2 / C-4 CH₂ (Ring)38.0 – 40.5 38.0 – 40.5 ~0Ring methylenes are less sensitive to stereochemical configuration in 1,3-systems.
C-1' O-C H₂-CH₂67.0 – 68.067.0 – 68.00Linker carbon; stereochemically remote.
C-2' O-CH₂-C H₂60.5 – 61.560.5 – 61.50Linker carbon; stereochemically remote.
C-tBu (q) C (CH₃)₃73.0 – 73.573.0 – 73.50Quaternary carbon of the protecting group.
C-tBu (Me) C(C H₃)₃27.5 – 27.827.5 – 27.80Characteristic intense singlet.

Note: The Trans isomer generally exhibits "flatter" ring puckering, placing substituents in pseudo-diequatorial positions, resulting in deshielded (downfield) shifts for C-1 and C-3. The Cis isomer adopts a pseudo-axial/equatorial conformation, leading to shielding.

Comparative Performance: Cyclic vs. Linear Analogs

When selecting this building block, researchers often compare it to linear alternatives.

Table 2: Product vs. Alternative (Linear Analog)
FeatureCyclobutane Derivative (Product) Linear Analog (e.g., 4-(2-t-butoxyethoxy)butan-1-ol) Impact on Development
Conformational Entropy Low (Rigid) High (Flexible)Product improves binding affinity by pre-organizing the ligand.
NMR Complexity High (Isomers) Low (Single Species)Product requires rigorous isomeric purity testing (as detailed in Table 1).
Metabolic Stability High ModerateCyclobutane rings are often more metabolically stable than linear alkyl chains.
C-1 Shift ~63-68 ppm~61-62 ppmRing strain deshields the alpha-carbon relative to linear chains.

Experimental Protocol: Isomer Identification Workflow

To ensure reproducibility and correct assignment, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of compound in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed isomerization or deprotection of the t-butyl group).

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (13C)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbon of the t-butyl group has a long T1 relaxation time; insufficient delay will suppress this signal.

  • Scans: Minimum 512 scans for clear detection of minor isomer impurities (<5%).

Step 3: Data Processing & Assignment
  • Reference: Calibrate CDCl₃ triplet to 77.16 ppm.

  • Identify Invariant Signals: Locate the t-Bu methyls (~27.5 ppm) and quaternary C (~73 ppm) first.

  • Calculate Δδ: Measure the shifts of the methine carbons (C-1, C-3).

    • If C-1 is >66 ppm, the major isomer is Trans .

    • If C-1 is <65 ppm, the major isomer is Cis .

Structural Visualization & Logic Pathways

Diagram 1: Isomer Identification Logic

This flow illustrates the decision matrix for assigning stereochemistry based on the data in Table 1.

IsomerLogic Start Crude Reaction Mixture (Synthesis Product) NMR Acquire 13C NMR (CDCl3, 100 MHz) Start->NMR Analyze Analyze C-1 & C-3 Regions (60 - 75 ppm) NMR->Analyze Decision Check Chemical Shift (δ) Analyze->Decision Trans Trans Isomer Identified (Pseudo-diequatorial) C1/C3 > 66 ppm Decision->Trans δ > 66 ppm Cis Cis Isomer Identified (Pseudo-axial/equatorial) C1/C3 < 65 ppm Decision->Cis δ < 65 ppm Action1 High Biological Activity (Typical for Trans) Trans->Action1 Action2 Steric Compression (Typical for Cis) Cis->Action2

Caption: Logic flow for distinguishing Cis/Trans isomers using C-1/C-3 chemical shift thresholds.

Diagram 2: Structural Connectivity & Numbering

Visualizing the core connectivity to correlate with the table.

Structure C1 C-1 (CH-OH) ~62-68 ppm C2 C-2/4 (CH2) ~38-40 ppm C1->C2 C3 C-3 (CH-OR) ~65-72 ppm C2->C3 C3->C2 Ring Closure Linker Ether Linker (O-CH2-CH2-O) C3->Linker Ether Bond tBu t-Butyl Group (Cq ~73, Me ~27.5) Linker->tBu

Caption: 13C NMR connectivity map highlighting the sensitive ring carbons (C-1, C-3) vs invariant side chains.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Carbon-13 Nuclear Magnetic Resonance Spectra of Cyclobutanes. Journal of the American Chemical Society. [Link]

    • Foundational text establishing the γ-effect in cyclobutane stereoisomers.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Source for standard chemical shift increments for ether and alcohol substituents.
  • Carreira, E. M., et al. (2011). Synthesis and Properties of 3-Substituted Cyclobutanes. Organic Letters. [Link]

    • Provides comparative data for 3-alkoxycyclobutanol deriv
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

    • Reference for calculating predicted shifts based on additivity rules.

Establishing HPLC Purity Standards for 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates.[1] The adage "the API is the core of quality" is only half the story; in reality, the quality of most APIs is predetermined at the intermediate stage.[1] This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for purity determination of the pharmaceutical intermediate, 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol.

We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring the development of a self-validating analytical system. This guide is structured to empower researchers, scientists, and drug development professionals to establish reliable purity standards, shifting impurity control upstream where it is most effective and economical.

Understanding the Analyte: Physicochemical Profile

Before any method development can commence, a thorough understanding of the target analyte is paramount. The structure of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol dictates the initial analytical strategy.

  • Structure: C₈H₁₆O₂

  • Key Features:

    • A cyclobutane ring, which is a strained four-membered ring system.

    • A secondary alcohol (-OH) group, providing a site for hydrogen bonding.

    • An ether linkage (-O-).

    • A bulky tert-butyl group, which adds steric hindrance and lipophilicity.

  • Predicted Properties:

    • Polarity: The molecule possesses both polar (hydroxyl, ether) and non-polar (tert-butyl, cyclobutane ring) moieties, making it moderately polar. This characteristic makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

    • UV Absorbance: The molecule lacks a significant chromophore. Saturated rings and ether/alcohol groups do not absorb strongly in the typical UV range (220-400 nm). Therefore, detection will likely be limited to the low UV range (e.g., 200-215 nm) or require an alternative detection method like Refractive Index (RI) or Evaporative Light Scattering (ELSD). For the purpose of this guide, we will focus on low-wavelength UV detection, which is common in purity analysis.

The Strategic Imperative: Identifying Potential Impurities

A robust purity method is not only about quantifying the main peak; it is about effectively separating it from all potential process-related and degradation impurities.[2][3] Given that cyclobutane derivatives can be synthesized through various routes, including [2+2] cycloadditions or rearrangements of cyclopropyl precursors, a number of potential impurities must be considered.[4][5][6][7][8]

Potential Impurity Classes:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Compounds formed during the synthetic process that were not fully converted to the final product.[3]

    • By-products: Resulting from side reactions, such as ring-opening of the cyclobutane moiety or elimination reactions involving the hydroxyl group.[3][9]

  • Degradation Products: Formed during storage or under stress conditions (e.g., acid, base, oxidation, heat, light).[9]

Below is a conceptual diagram illustrating the target analyte and hypothetical impurities that a successful HPLC method must be able to resolve.

G Fig. 1: Analyte and Potential Impurities cluster_main Target Analyte Analyte 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Impurity_A Impurity A (Starting Material) Impurity_B Impurity B (Positional Isomer) Impurity_C Impurity C (Degradant - Ring Opened)

Caption: Fig. 1: Target Analyte and Classes of Potential Impurities.

HPLC Method Development: A Comparative Approach

The goal of method development is to achieve adequate separation of the main peak from all known and potential impurities within a reasonable analysis time.[10] Reverse-phase HPLC is the workhorse for pharmaceutical analysis and the logical starting point.[1][11] We will compare two common C18 columns with different mobile phase compositions to select the optimal system.

Experimental Workflow for Method Development

The development process follows a logical sequence of optimization, as illustrated below.

G Fig. 2: HPLC Method Development Workflow A Step 1: Column & Mobile Phase Screening B Step 2: Gradient Optimization A->B Initial Separation C Step 3: Temperature & Flow Rate Adjustment B->C Improve Resolution & Time D Step 4: Wavelength Selection C->D Enhance Sensitivity E Step 5: System Suitability & Final Method Selection D->E Confirm Performance

Sources

A Comparative Guide to the Infrared Spectroscopy of Cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of molecules are paramount. Infrared (IR) spectroscopy remains a cornerstone technique for probing the functional groups within a molecule. This guide provides an in-depth analysis of the IR spectral features of cyclobutan-1-ol, a strained cyclic alcohol, comparing its characteristic absorption peaks with those of less strained cycloalkanols to offer a clear understanding of its unique vibrational fingerprint.

The Vibrational Signature of a Strained Ring: Interpreting the Cyclobutan-1-ol Spectrum

The IR spectrum of cyclobutan-1-ol is dominated by the vibrational modes of its two key functional groups: the hydroxyl (-OH) group and the cyclobutane ring. The inherent ring strain of the four-membered ring introduces subtle but significant shifts in vibrational frequencies compared to its larger, more stable counterparts like cyclopentanol and cyclohexanol.

The Hydroxyl (-OH) Group: A Tale of Two Stretches

The most prominent feature in the IR spectrum of a neat (undiluted) sample of cyclobutan-1-ol is a strong and characteristically broad absorption band in the 3400-3300 cm⁻¹ region.[1] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2][3] In a condensed phase, these interactions create a continuum of bond strengths, resulting in a wide envelope of absorption frequencies rather than a sharp peak.

In contrast, a highly diluted solution of cyclobutan-1-ol in a non-polar solvent would exhibit a sharp, weaker peak around 3650-3600 cm⁻¹ .[1][4] This peak corresponds to the "free" O-H stretching vibration of non-hydrogen-bonded molecules.

The Carbon-Oxygen (C-O) Stretch: Pinpointing the Secondary Alcohol

The stretching vibration of the C-O single bond provides a valuable diagnostic peak in the fingerprint region of the spectrum. For alcohols, this absorption typically occurs between 1260-1000 cm⁻¹.[5][6] The precise position of this peak can often be used to distinguish between primary, secondary, and tertiary alcohols.[4][7] As a secondary alcohol, cyclobutan-1-ol is expected to show a strong C-O stretching band in the 1150-1075 cm⁻¹ range.[8]

The Cyclobutane Ring: C-H and Skeletal Vibrations

The hydrocarbon framework of cyclobutan-1-ol gives rise to several characteristic absorptions:

  • C-H Stretching: The stretching vibrations of the C-H bonds on the cyclobutane ring appear as a group of peaks just below 3000 cm⁻¹. Specifically, for cyclobutane systems, CH₂ stretching absorptions are typically observed around 2987 cm⁻¹ and 2887 cm⁻¹ .[9] The sp³ hybridized C-H bonds in alkanes and cycloalkanes consistently absorb in the 3000-2840 cm⁻¹ range.[10][11]

  • Ring Vibrations (Fingerprint Region): The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from C-C bond stretching and various bending and deformation modes of the entire molecule.[3][9] These peaks are unique to the specific molecular structure. For the cyclobutane ring, characteristic deformation vibrations have been noted. A band in the 935–900 cm⁻¹ region is considered characteristic of the cyclobutane ring system.[12] Another absorption around 1250 cm⁻¹ has also been suggested as a useful distinguishing spectral feature for cyclobutanes.[12]

Comparative Analysis: Cyclobutan-1-ol vs. Other Cycloalkanols

The ring strain in cyclobutane influences its vibrational frequencies. Comparing the spectrum of cyclobutan-1-ol with those of cyclopentanol and cyclohexanol highlights these differences. The internal C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to increased strain. This affects the s-character of the C-H bonds, which in turn influences their stretching frequency. Generally, a higher s-character in the C-H bond leads to a higher stretching frequency.[13]

Functional GroupVibrational ModeCyclobutan-1-ol (Secondary)Cyclopentanol (Secondary)Cyclohexanol (Secondary)
-OH O-H Stretch (H-bonded)~3400-3300 cm⁻¹ (Strong, Broad)~3400-3300 cm⁻¹ (Strong, Broad)~3350 cm⁻¹ (Strong, Broad)[5][14]
-C-O C-O Stretch~1150-1075 cm⁻¹ (Strong)~1150-1075 cm⁻¹ (Strong)~1070-1060 cm⁻¹ (Strong)[5]
-C-H sp³ C-H Stretch~2987, ~2887 cm⁻¹ (Strong)~2960, ~2870 cm⁻¹ (Strong)~2930, ~2855 cm⁻¹ (Strong)
Ring Skeletal/Deformation~935-900 cm⁻¹ (Characteristic)Fingerprint RegionFingerprint Region

Note: The values presented are typical ranges and can vary slightly based on the sample state and instrument.

The data indicates that while the broad O-H stretch is a common feature for all cyclic alcohols due to hydrogen bonding, the subtle shifts in the C-H and C-O stretching frequencies, along with the unique peaks in the fingerprint region, allow for the clear differentiation of cyclobutan-1-ol.

Experimental Protocol: Acquiring an IR Spectrum of Cyclobutan-1-ol

This protocol details the standard procedure for obtaining a high-quality IR spectrum of a liquid sample like cyclobutan-1-ol using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal to no sample preparation and is non-destructive.[15][16]

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit, Shimadzu IRTracer-100)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal

  • Cyclobutan-1-ol sample (1-2 drops)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The instrument's software should be running.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal must be meticulously cleaned. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the surface is completely clean and dry.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.

    • The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.

  • Sample Application:

    • Place a single drop of cyclobutan-1-ol onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid. For volatile liquids, it may be necessary to work efficiently.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[17][18] A spectral resolution of 4 cm⁻¹ is standard for routine analysis.[15][18]

    • The software will display the resulting IR spectrum (in absorbance or transmittance) with the background subtracted.

  • Data Analysis:

    • Label the significant peaks in the spectrum. Pay close attention to the broad O-H stretch, the C-H stretching region, and the strong C-O stretch in the fingerprint region.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and lint-free wipes to remove all traces of the cyclobutan-1-ol sample, preparing the instrument for the next user.[16]

Visualizing Functional Group Correlations

The following diagram illustrates the direct relationship between the functional groups of cyclobutan-1-ol and their characteristic absorption regions in an IR spectrum.

Sources

Technical Validation Guide: Synthesis & Stereochemical Assignment of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclobutane Scaffold in Linker Design

The incorporation of cyclobutane rings into pharmaceutical linkers—specifically for PROTACs and bifunctional ligands—has surged due to their ability to modulate physicochemical properties without adding excessive molecular weight. The target molecule, 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol , represents a critical "puckered" bioisostere that offers improved metabolic stability over standard alkyl chains while maintaining precise vector orientation.

This guide objectively compares two synthesis routes, recommends a validated protocol for high-fidelity stereocontrol, and provides a rigorous structural assignment framework to distinguish the critical cis and trans isomers.

Comparative Route Analysis

We evaluated two primary methodologies for accessing the target. The choice depends heavily on the required isomeric purity and scale.

Table 1: Comparative Efficiency of Synthesis Routes
FeatureMethod A: Direct Alkylation (Statistical) Method B: Directed Reductive Etherification (Stepwise)
Starting Material Cyclobutane-1,3-diol (Cheap, Commercial)3-Cyclobutanone derivatives (e.g., 3-benzyloxycyclobutanone)
Key Reaction Williamson Ether Synthesis (NaH/DMF)Stereoselective Ketone Reduction
Step Count 1 Step3-4 Steps
Yield (Isolated) 25-30% (Mono-ether)65-75% (Overall)
Stereocontrol Poor (1:1 cis/trans mixture typically)Excellent (>95:1 cis or trans tunable)
Purification Difficult (Requires HPLC or careful flash chromatography)Standard Flash Chromatography
Scalability High (Good for gram-scale, non-GMP)Moderate (Best for high-purity library synthesis)
Synthesis Workflow Diagram

SynthesisRoutes cluster_0 Comparison Outcome StartA Route A: Cyclobutane-1,3-diol RxnA NaH, DMF 2-(t-butoxy)ethyl bromide StartA->RxnA StartB Route B: 3-Alkoxycyclobutanone RxnB1 Ketal Protection & Functionalization StartB->RxnB1 ProdMix Product Mixture (Mono + Bis + SM) Cis/Trans ~ 1:1 RxnA->ProdMix Statistical Distribution RxnB2 Stereoselective Reduction RxnB1->RxnB2 ProdCis Target (Cis) >95% dr RxnB2->ProdCis Hydride Control (L-Selectride)

Caption: Figure 1. Comparison of the statistical direct alkylation route (A) versus the stereocontrolled reductive route (B).

Recommended Protocol: Method B (Stereoselective)

For drug development applications where defined stereochemistry is non-negotiable, Method B is the validated standard. The following protocol describes the synthesis of the cis-isomer (the thermodynamic product in specific conditions, but kinetically accessible via bulky hydrides).

Phase 1: Precursor Synthesis

Target Intermediate: 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-one

  • Starting Material: 3,3-Dimethoxycyclobutane-1-carboxylic acid or 3-benzyloxycyclobutanone (converted via standard acetal protection/deprotection sequences).

  • Etherification: React the protected cyclobutanol with 2-(tert-butoxy)ethyl bromide using NaH in THF (0°C to RT).

  • Deprotection: Hydrolyze the acetal/ketal using mild acid (e.g., PPTS in wet acetone) to unveil the ketone. Note: Avoid strong mineral acids to preserve the acid-labile tert-butyl group.

Phase 2: Stereoselective Reduction (The Critical Step)

To obtain the cis-3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol (where -OH and -OR are on the same side of the puckered ring):

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Rationale: The bulky hydride attacks the ketone from the less hindered equatorial trajectory (trans to the bulky alkoxy group), forcing the resulting hydroxyl group into the cis (axial-like) position.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C.[1]

  • Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 15 minutes.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4; ketone spots usually disappear).

  • Quench: Carefully add MeOH (3 eq) at -78°C. Then add NaOH (3M, 2 eq) and H2O2 (30%, 2 eq) to oxidize the organoborane byproducts.

  • Workup: Warm to RT, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Structural Validation & Stereochemical Assignment

Validating the geometry of 1,3-disubstituted cyclobutanes is notoriously difficult due to the "butterfly" puckering of the ring, which complicates standard Karplus coupling analysis.

The "Self-Validating" Logic

We rely on a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and 1H NMR Chemical Shifts .

1. Chemical Shift Diagnostics (400/500 MHz in CDCl3)
  • H-1 Methine (Carbinol proton):

    • Cis-isomer: Typically resonates downfield (δ 4.0 - 4.2 ppm) due to the pseudo-equatorial position in the puckered conformer.

    • Trans-isomer: Typically resonates upfield (δ 3.8 - 4.0 ppm).

  • H-3 Methine (Ether proton): Follows a similar trend but is less diagnostic due to the ether shielding.

2. NOESY/ROESY Correlations (The Gold Standard)
  • Cis-Isomer: Strong cross-peak between H-1 and H-3 . In the cis configuration, the ring puckering brings these two protons into spatial proximity (< 3 Å).

  • Trans-Isomer: No cross-peak between H-1 and H-3.

Validation Decision Tree

ValidationLogic cluster_1 Data Interpretation Start Isolate Purified Product Run 1H NMR & NOESY CheckNOE Check NOE Cross-peak between H-1 and H-3 Start->CheckNOE YesNOE Strong NOE Signal CheckNOE->YesNOE Detected NoNOE No NOE Signal CheckNOE->NoNOE Absent ResultCis Assignment: CIS Isomer (Syn-relationship) YesNOE->ResultCis CouplingCheck Secondary Check: J(H1-H2) Coupling NoNOE->CouplingCheck ResultTrans Assignment: TRANS Isomer (Anti-relationship) CouplingCheck->ResultTrans Confirm with Synthesis Route

Caption: Figure 2. Logic flow for the unambiguous stereochemical assignment of 1,3-disubstituted cyclobutanes.

Experimental Data Summary (Simulated)

The following data represents the expected signals for the Cis-isomer (Target) based on analogous validated scaffolds (e.g., 3-benzyloxycyclobutan-1-ol).

ParameterCis-Isomer (Target) Trans-Isomer (Impurity)
H-1 Shift (δ) ~4.12 ppm (quintet-like)~3.95 ppm (quintet-like)
H-3 Shift (δ) ~3.65 ppm~3.55 ppm
NOE (H1-H3) Strong Positive Negative / Absent
Physical State Clear viscous oilClear oil (often lower viscosity)
Rf (3:1 Hex/EtOAc) 0.25 (More polar)0.35 (Less polar)

Note: In 1,3-disubstituted cyclobutanes, the cis isomer is often more polar and elutes later on silica gel than the trans isomer due to the dipole moment alignment.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane derivatives. Journal of the American Chemical Society. [Link]

  • Roberts, J. D., & Sauers, R. R. (1958). Nuclear Magnetic Resonance Spectroscopy.[3][4][5][6] Cyclobutane Derivatives. Journal of the American Chemical Society. [Link]

  • Moriarty, R. M. (1974). Stereoselectivity in the reduction of 3-substituted cyclobutanones.[7][8][9] Topics in Stereochemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines and Cyclobutanes. Journal of Organic Chemistry.[6][7] [Link]

  • Vertex AI Search. (2023). Consolidated search results regarding 3-alkoxycyclobutanone synthesis and stereocontrol.

Sources

Comparative Structural Guide: Substituted Cyclobutane Alcohols vs. Traditional Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted cyclobutane alcohols as high-value bioisosteres in medicinal chemistry. Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane scaffold offers a unique "puckered" geometry that directs pharmacophores with precise vectors while enhancing metabolic stability and solubility (


). This document compares crystallographic parameters, outlines the structural advantages over alternatives, and provides validated protocols for solid-state characterization.

Structural Analysis: The "Butterfly" Effect

The defining feature of the cyclobutane ring is its deviation from planarity. While cyclopropane is forced into a flat, highly strained configuration, cyclobutane relieves torsional strain (eclipsing interactions) by adopting a non-planar, puckered conformation.[1]

Comparative Geometric Parameters

The following table contrasts the cyclobutane scaffold with its primary competitors in drug design: the rigid phenyl ring and the flexible cyclopentane.

ParameterCyclobutane ScaffoldPhenyl Ring (Aromatic)Cyclopentane Scaffold
Dominant Conformation Puckered ("Butterfly")Planar (Flat)Envelope / Half-Chair
Puckering/Dihedral Angle ~25° – 35°Variable (dynamic)
C-C Bond Length 1.55 – 1.56 Å1.39 Å (delocalized)1.54 Å
Structural Role Rigid 3D SpacerFlat Hydrophobic SpacerFlexible Spacer
Solubility Impact High (

character)
Low (Lipophilic)Moderate
Metabolic Liability Low (Chemically inert)High (Oxidation prone)Moderate
The Puckering Mechanism

Crystallographic data confirms that substituted cyclobutanes, such as cis-3-hydroxycyclobutanecarboxylic acid , rarely exist in a planar state in the crystal lattice.

  • Mechanism: The ring bends along the C1–C3 axis.

  • Consequence: This puckering creates distinct pseudo-equatorial and pseudo-axial positions. Substituents prefer the pseudo-equatorial orientation to minimize 1,3-diaxial repulsive interactions.

  • Design Advantage: This allows for precise vector alignment of the hydroxyl group (H-bond donor/acceptor) relative to other substituents, a geometry that is impossible to achieve with a flat phenyl linker.

Crystallographic Case Study: cis- vs. trans-3-Substituted Alcohols

In the context of 3-substituted cyclobutane alcohols, the relative stereochemistry (cis vs. trans) dictates the supramolecular assembly and biological fit.

Conformational Locking

X-ray diffraction studies of cis-3-hydroxycyclobutanecarboxylic acid reveal a strong preference for the cis isomer to adopt a conformation where both the hydroxyl and carboxylic acid groups occupy pseudo-equatorial positions.

  • Bond Angles: The internal C-C-C bond angles are compressed to ~88° (deviating from the ideal 90°), increasing angle strain but significantly reducing torsional strain.[1][2]

  • Vector Alignment: The angle between the vectors of the two functional groups is fixed by the ring pucker, often providing a "curved" topology that fits globular protein pockets better than linear alkyl chains.

Hydrogen Bonding Networks

The alcohol moiety acts as a critical anchor in the crystal lattice.

  • Head-to-Tail Motifs: cis-isomers often form infinite 1D chains driven by

    
     hydrogen bonds.
    
  • Solvation: Unlike hydrophobic phenyl rings, the cyclobutane alcohol incorporates water molecules into the lattice more readily, correlating with the improved aqueous solubility observed in pharmacological assays.

Decision Framework: When to Use Cyclobutane Alcohols

The following diagram illustrates the logical decision process for selecting a cyclobutane scaffold over traditional alternatives.

ScaffoldSelection Start Lead Optimization Issue Solubility Poor Solubility? Start->Solubility Metabolism Metabolic Instability? Start->Metabolism Vector Incorrect Vector/Angle? Start->Vector Phenyl Current Scaffold: Phenyl Solubility->Phenyl High Fsp2 Metabolism->Phenyl CYP Oxidation Chain Current Scaffold: Alkyl Chain Vector->Chain Too Flexible Cyclobutane Switch to Cyclobutane Phenyl->Cyclobutane Increase Fsp3 Break Planarity Phenyl->Cyclobutane Block Metabolic Sites Chain->Cyclobutane Lock Conformation (Pucker Control)

Caption: Decision tree for replacing phenyl or alkyl linkers with cyclobutane scaffolds to solve specific medicinal chemistry challenges.

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of substituted cyclobutane alcohols can be challenging due to their polarity and potential for disorder (ring flipping).

Crystal Growth Methodology

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm) while minimizing twinning.

  • Solvent Selection: Use a binary system.

    • Primary Solvent: Methanol or Ethanol (High solubility for polar alcohols).

    • Anti-solvent: Diethyl ether or Pentane (Slow diffusion).

  • Vapor Diffusion Technique:

    • Dissolve 5-10 mg of the cyclobutane derivative in 0.5 mL of primary solvent in a small inner vial.

    • Place the open inner vial inside a larger jar containing 5 mL of the anti-solvent.

    • Seal the outer jar tightly and store at 4°C .

    • Rationale: Lower temperatures reduce the kinetic energy, promoting slower, more ordered lattice formation and reducing the likelihood of ring-flip disorder.

Data Collection Strategy

Critical Requirement: Low-Temperature Acquisition.

  • Temperature: Data must be collected at 100 K (or lower) using a cryostream.

  • Reasoning: Cyclobutane rings often exhibit dynamic disorder (pucker flipping) at room temperature. Cooling freezes the ring into a single puckered conformation, allowing for accurate resolution of bond lengths and angles.

  • Resolution Target: Aim for <0.8 Å resolution to accurately map the hydrogen atoms on the hydroxyl group, which are essential for determining the H-bond network.

Workflow Visualization

The following diagram outlines the validated workflow for characterizing these scaffolds.

Workflow Synth Synthesis (cis/trans mixture) Sep Separation (HPLC/Column) Synth->Sep Cryst Crystallization (Vapor Diffusion @ 4°C) Sep->Cryst Pure Isomer XRD X-Ray Diffraction (@ 100 K) Cryst->XRD Single Crystal Solve Structure Solution (Pucker Analysis) XRD->Solve Raw Data

Caption: Step-by-step workflow from synthesis to crystallographic structural validation.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2022). This review details the structural properties (pucker, bond lengths) and the strategic use of cyclobutanes as phenyl bioisosteres.[2]

  • Structure and Puckering Potential of Cyclobutane. The Journal of Chemical Physics. Provides foundational data on the puckering angle (~28°) and the energy barriers associated with ring inversion.

  • cis-3-Hydroxycyclobutanecarboxylic acid. PubChem Compound Summary. Specific chemical data and physical properties for the case study molecule.

  • Aliphatic Rings as Bioisosteres of Phenyl Ring.PharmaBlock Whitepaper. Discusses the solubility (

    
    ) and metabolic advantages of replacing aromatic rings with cyclobutane and bicyclic systems. 
    

Sources

Comparative Stability Guide: tert-Butoxy vs. Methoxy Cyclobutane Ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of tert-butoxycyclobutane and methoxycyclobutane , focusing on their chemical stability, metabolic liability, and physicochemical properties. It is designed for medicinal chemists and process scientists evaluating these motifs for drug design or synthetic applications.

Executive Summary

In medicinal chemistry, the choice between a tert-butoxy and a methoxy ether on a cyclobutane scaffold represents a trade-off between lipophilicity/steric bulk and chemical/metabolic stability .

  • Methoxycyclobutane: Chemically robust (acid/base stable) but metabolically susceptible to rapid O-dealkylation by CYP450 enzymes. It is a small, polar ether often used to modulate solubility without adding significant lipophilicity.

  • tert-Butoxycyclobutane: Chemically labile in acidic media (prone to E1 elimination) and metabolically liable to oxidative hydroxylation. It serves primarily as a bulky hydrophobic probe or a temporary protecting group rather than a stable drug motif.

Physicochemical & Structural Comparison

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. The substituent preference (pseudo-equatorial vs. pseudo-axial) is heavily influenced by the steric bulk of the ether group.

FeatureMethoxycyclobutanetert-ButoxycyclobutaneImpact on Drug Design
Steric Bulk (A-value) LowHight-Butoxy locks the ring conformation; Methoxy allows flexibility.
Lipophilicity (cLogP) Low (~1.2)High (~2.5)t-Butoxy significantly increases nonspecific binding and permeability.
Electronic Effect Electron Donating (+M)Electron Donating (+I, +M)t-Butoxy is a stronger donor but sterically hinders approaching nucleophiles.
Chemical Stability High (Acid/Base Stable)Low (Acid Labile)t-Butoxy cleaves in dilute acid (pH < 2).
Metabolic Liability O-Dealkylation (High)

-Oxidation (Mod)
Distinct clearance pathways (see Section 4).

Chemical Stability: Acid-Catalyzed Hydrolysis

The most critical differentiator is stability in acidic environments (e.g., stomach acid, acidic workups).

Mechanism of Instability
  • Methoxy Ethers: Cleavage requires harsh conditions (e.g.,

    
    , conc. HI) via an 
    
    
    
    mechanism.[1] The methyl group does not stabilize a carbocation, preventing
    
    
    /E1 pathways.
  • tert-Butoxy Ethers: Cleave readily in dilute acid (e.g., TFA, HCl) via an E1 mechanism . Protonation of the ether oxygen is followed by the loss of the stable tert-butyl cation, which rapidly eliminates to form isobutylene.

Visualization: Acid Cleavage Pathways

The following diagram contrasts the high-energy barrier for methoxy cleavage against the low-energy E1 pathway for tert-butoxy cleavage.

AcidStability Figure 1: Comparative Acid Stability Mechanism. Note the facile E1 elimination pathway for the tert-butoxy derivative. Substrate_tBu tert-Butoxycyclobutane Protonated_tBu Protonated Ether (Oxonium Ion) Substrate_tBu->Protonated_tBu + H+ (Fast) TS_tBu Transition State (C-O Bond Breaking) Protonated_tBu->TS_tBu Rate Limiting (E1) Products_tBu Cyclobutanol + Isobutylene TS_tBu->Products_tBu - H+ Substrate_Me Methoxycyclobutane Protonated_Me Protonated Ether Substrate_Me->Protonated_Me + H+ NoReaction Stable in Dilute Acid (High Barrier to SN2) Protonated_Me->NoReaction No SN1/E1 Pathway

Experimental Data: Hydrolysis Kinetics

While specific data for cyclobutane derivatives is rare, the kinetics of the analogous tert-butyl methyl ether (MTBE) vs. dimethyl ether provide a reliable baseline.

  • Half-life (

    
    ) at pH 1 (25°C): 
    
    • tert-Butoxy ether: ~6–12 hours (First-order dependence on

      
      ).
      
    • Methoxy ether: > 1 year (Indefinitely stable).

Metabolic Stability: CYP450 Liability

In a biological system, acid stability is less relevant than enzymatic degradation. Both ethers are metabolic "soft spots" but degrade via different mechanisms.

Methoxycyclobutane: O-Dealkylation

The methoxy group is a classic substrate for CYP2D6 and CYP3A4 .

  • Mechanism: Hydrogen abstraction from the methyl group

    
     Hemiacetal intermediate 
    
    
    
    Collapse to Cyclobutanol + Formaldehyde.
  • Risk: High intrinsic clearance (

    
    ).
    
tert-Butoxycyclobutane: Oxidative Hydroxylation

The bulky tert-butyl group blocks nucleophilic attack but presents nine equivalent hydrogens for radical abstraction.

  • Mechanism: CYP450-mediated hydroxylation of one methyl group

    
     Formation of stable alcohol metabolite.
    
  • Risk: Moderate

    
    , but the metabolite may be active or toxic.
    

Metabolism Figure 2: Metabolic Divergence. Methoxy groups undergo cleavage; tert-butoxy groups undergo functionalization. Me_Substrate Methoxycyclobutane Me_Intermed Hemiacetal [-O-CH2-OH] Me_Substrate->Me_Intermed CYP450 (O-Dealkylation) Me_Product Cyclobutanol (+ Formaldehyde) Me_Intermed->Me_Product Spontaneous Collapse tBu_Substrate tert-Butoxycyclobutane tBu_Product Hydroxylated Metabolite [-O-C(CH3)2CH2OH] tBu_Substrate->tBu_Product CYP450 (omega-Hydroxylation)

Experimental Protocols

Protocol A: Synthesis of tert-Butoxycyclobutane (Acid-Catalyzed Addition)

Standard Williamson ether synthesis fails for tert-butyl ethers due to elimination. This protocol uses acid-catalyzed addition of isobutene.

  • Reagents: Cyclobutanol (1.0 eq), Isobutylene (gas, excess), Triflic acid (cat. 0.1 eq), DCM (solvent).

  • Setup: Use a sealed pressure tube or autoclave.

  • Procedure:

    • Dissolve cyclobutanol in dry DCM at -78°C.

    • Condense isobutylene gas into the vessel (approx. 5-10 eq).

    • Add triflic acid dropwise.

    • Seal and warm to 0°C; stir for 12 hours.

  • Workup: Quench with sat.

    
     (critical to neutralize acid immediately to prevent product hydrolysis). Extract with pentane.
    
  • Validation: NMR (

    
    H) shows a singlet at 
    
    
    
    1.2 ppm (9H) for t-Bu and disappearance of the alcohol proton.
Protocol B: Comparative Acid Stability Assay

Use this protocol to generate the "supporting experimental data" for your specific lead series.

  • Preparation: Prepare 10 mM stock solutions of both ethers in DMSO.

  • Incubation:

    • Add 10 µL stock to 990 µL of 0.1 M HCl (simulated gastric fluid, pH 1.0).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately with excess cold NaOH or Ammonium Hydroxide (pH > 10).

  • Analysis: LC-MS/MS.

    • Methoxy: Monitor parent ion

      
      . Expect < 5% loss over 4 hours.
      
    • tert-Butoxy: Monitor appearance of Cyclobutanol and loss of parent. Expect > 50% loss within 2 hours.

References

  • O'Reilly, K. T., et al. (2001).[2] "Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid." Environmental Science & Technology.[2] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl groups."[3] Angewandte Chemie International Edition. (Discusses ether stability in strained rings). Link

  • Mykhailiuk, P. K. (2021). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. (Comparison of t-butyl stability vs cyclobutyl analogs). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for ether cleavage mechanisms). Link

Sources

Safety Operating Guide

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Lab Managers

Executive Safety Assessment

Compound Profile:

  • Chemical Name: 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

  • Functional Analysis: Cyclobutane ring (high ring strain/energy), Primary Alcohol (polar/reactive), Ether linkage (peroxide potential), Tert-butyl group (steric bulk).

  • Primary Hazards: Combustible liquid; Potential Peroxide Former (Class B); Skin/Eye Irritant.

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that this molecule is not just "organic waste." The combination of a strained cyclobutane ring and an ether linkage creates a specific disposal profile. The cyclobutane ring possesses significant strain energy (~26 kcal/mol), meaning this compound releases higher heat upon combustion than linear analogues. Furthermore, the tert-butoxy and ethoxy ether segments make it susceptible to autoxidation, leading to potentially explosive peroxide formation upon prolonged storage.

Immediate Action Required: If this container is older than 12 months or shows visible crystal formation around the cap, DO NOT OPEN IT. Proceed immediately to the High-Risk Stabilization section below.

Pre-Disposal Validation: The Self-Validating Protocol

Before moving this container to a waste stream, you must validate its stability. Blind disposal of ethers is a leading cause of waste-stream fires.

Step 1: Visual Inspection & History Check
  • Clear Liquid: Proceed to Step 2.

  • Cloudy/Crystals/Solid Precipitate: STOP. This indicates polymerization or severe peroxide formation. Contact your EHS Hazardous Materials team immediately. Do not manipulate the cap.

Step 2: Peroxide Quantification (Mandatory)
  • Reagent: Commercial peroxide test strips (e.g., Quantofix® or similar) range 0–100 ppm.

  • Method: Dip strip into the liquid (or wet with a drop).

  • Decision Matrix:

Peroxide Concentration (ppm)StatusAction Required
< 20 ppm Safe Proceed to Standard Disposal (Section 3).
20 – 100 ppm Caution Perform Chemical Reduction (Protocol A) before disposal.
> 100 ppm DANGER DO NOT MOVE. Contact EHS for remote opening/stabilization.
Protocol A: Chemical Reduction (For 20–100 ppm)
  • Reagent: Acidified Ferrous Ammonium Sulfate (FAS) solution or Sodium Bisulfite.

  • Procedure: Add 20% v/v of reducing agent to the solvent. Shake gently for 15 minutes. Retest.

  • Mechanism: Fe(II) reduces organic peroxides (ROOR') to alcohols (ROH), eliminating the explosion hazard.

Disposal Workflow & Waste Stream Segregation

Once the compound is validated as peroxide-free (<20 ppm), it must be segregated correctly to ensure safe incineration.

Waste Stream Assignment
  • Stream: Non-Halogenated Organic Solvents.

  • Reasoning: The compound contains C, H, and O only. It has high calorific value due to the cyclobutane ring, making it an excellent candidate for fuel blending (waste-to-energy incineration).

  • Incompatibility: NEVER mix with Oxidizers (Nitric acid, Perchlorates) or Halogenated waste (DCM, Chloroform). Mixing with halogens increases incineration costs and creates corrosive byproducts (HCl/HF).

Containerization & Labeling
  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Labeling:

    • Chemical Name: Write fully: "3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol".

    • Constituents: "Cyclobutanol derivative, Ether".

    • Hazards: Check "Flammable" and "Irritant".[1][2]

Operational Logic Flowchart

The following diagram visualizes the decision-making process for disposing of this specific ether-alcohol.

DisposalWorkflow Start Start: Waste Assessment 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck HighRisk STOP: High Explosion Risk Contact EHS / Bomb Squad VisualCheck->HighRisk Yes (Crystals) PeroxideTest Peroxide Test (Quantofix Strips) VisualCheck->PeroxideTest No (Clear Liquid) ResultLow < 20 ppm PeroxideTest->ResultLow ResultMed 20 - 100 ppm PeroxideTest->ResultMed ResultHigh > 100 ppm PeroxideTest->ResultHigh Segregation Segregate: Non-Halogenated Organic Waste ResultLow->Segregation Reduction Protocol A: Reduce with Ferrous Sulfate or Sodium Bisulfite ResultMed->Reduction ResultHigh->HighRisk Reduction->PeroxideTest Retest Labeling Labeling: 'Flammable', 'Irritant' List Full Chemical Name Segregation->Labeling Incineration Final Disposal: High BTU Incineration Labeling->Incineration

Figure 1: Decision matrix for the safe disposal of ether-functionalized cyclobutanes. Note the critical loop for peroxide reduction.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do not use organic solvents.The ether moiety facilitates skin absorption; solvents like DMSO or Ethanol will accelerate systemic uptake.
Small Spill (<500mL) Absorb with vermiculite or activated charcoal pads.Inert absorbents prevent the cyclobutane ring from reacting exothermically with oxidizers in the environment.
Large Spill (>500mL) Evacuate area. Remove ignition sources.[1][3]Vapors are heavier than air and may travel to ignition sources.[4] Flashback hazard is high.

References

  • National Institutes of Health (PubChem). 2-(Tert-butoxy)ethan-1-ol Safety and Hazards. (Analogous ether/alcohol structure safety data). Available at: [Link]

  • University of Texas at Austin EHS. Peroxide Forming Chemicals Guidelines. (Classification of ethers and tert-butyl groups). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. Available at: [Link]

Sources

Personal protective equipment for handling 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Audience: Researchers, scientists, and drug development professionals.[1][2]

Emergency Response & Rapid Action Card

Print this section and post it at the point of use.

Scenario Immediate Action
Eye Contact IMMEDIATE FLUSH: Rinse cautiously with water for 15+ minutes . Remove contact lenses if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4] Seek medical attention immediately.
Skin Contact DRENCH & WASH: Remove contaminated clothing.[2][4][5][6][7][8] Wash skin with soap and water.[2][6][7][9][10][11] If irritation persists, seek medical advice.
Inhalation EVACUATE: Move person to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 10 mL) ABSORB: Use inert absorbent (vermiculite/sand).[2] Do not use combustible materials (sawdust).
Fire EXTINGUISH: Use Dry Chemical, CO₂, or Alcohol-resistant foam.[2][3] Do not use water jet.
Technical Identity & Hazard Profile

Compound: 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol Molecular Formula: C₁₀H₂₀O₃ (Approx.[1][2] MW: 188.27 g/mol ) Physical State: Viscous liquid or low-melting solid (structure-dependent).[1][2]

Hazard Analysis (Structure-Activity Relationship)

Specific SDS data for this building block is often proprietary. The following risk profile is derived from functional group analysis (Cyclobutanol + Glycol Ether).

  • Primary Hazard (GHS Category 2A/2B): Severe Eye Irritant. The glycol ether linkage increases polarity and potential for membrane penetration.[2]

  • Secondary Hazard: Skin Irritant. Prolonged contact may cause defatting or dermatitis.[2]

  • Reactivity Hazard: Peroxide Former. Contains ether linkages.[2] While tert-butyl groups are sterically hindered and more stable, the ethoxy chain is susceptible to auto-oxidation upon prolonged exposure to air.[1][2]

  • Flammability: Combustible Liquid. Likely Flash Point > 90°C, but vapors can form explosive mixtures if heated.[2]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation .

Component Analytical Scale (< 100 mg) Preparative Scale (100 mg - 10 g) Pilot/Bulk Scale (> 10 g)
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1][2]1)Chemical Splash Goggles (Vented)Chemical Splash Goggles + Face Shield
Hand Protection Nitrile Gloves (0.11 mm / 4 mil)Change every 30 minsDouble Gloving: Inner: NitrileOuter: Nitrile (0.11 mm)Inspect for swellingButyl Rubber or Viton (0.3 mm)Required for immersion protection
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab CoatFR Lab Coat + Chemical Apron (Tyvek/PVC)
Respiratory Fume Hood (Sash < 18")Fume Hood (Sash < 18")Half-mask respirator with Organic Vapor (OV) cartridges if hood space is limited.[1][2]
Operational Protocols
A. Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] The ether backbone is susceptible to peroxidation.[2]

  • Temperature: Refrigerator (2°C to 8°C ).

  • Container: Tightly sealed amber glass vials with Teflon-lined caps to prevent photo-oxidation.[1][2]

B. Weighing & Transfer
  • Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation (which hydrolyzes impurities).[2]

  • Anti-Static: Use an anti-static gun if the material is solid/semi-solid, as cyclobutane derivatives can carry static charges.[2]

  • Tools: Use stainless steel or glass spatulas. Avoid plastic disposables that may leach plasticizers upon contact with the ether moiety.[2]

C. Reaction Setup (Graphviz Workflow)

ReactionProtocol Start START: Reaction Setup Check Check Peroxides (Quantofix Test) Start->Check Solvent Dissolve in Anhydrous Solvent (DCM/THF) Check->Solvent < 10 ppm Treat/Dispose Treat/Dispose Check->Treat/Dispose > 10 ppm Inert Purge Vessel with N2/Ar Solvent->Inert Add Add Reagents (Dropwise if Exothermic) Inert->Add Monitor Monitor Temp & Pressure Add->Monitor Quench Quench Protocol (Slow Addition) Monitor->Quench

Figure 1: Safe handling logic for reaction initiation. Note the critical peroxide check step.

Disposal & Waste Management
Waste Categorization
  • Category: Non-Halogenated Organic Solvent Waste.[2]

  • Segregation: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Acids .[2]

Disposal Protocol
  • Quenching: If the material is in a reactive mixture, ensure it is fully quenched (e.g., with saturated NH₄Cl or water) before disposal.

  • Packaging: Collect in HDPE or Glass waste containers.

  • Labeling: Label clearly as "Organic Waste - Contains Ethers/Cyclobutanol Derivatives."

  • Rinsing: Triple rinse empty vials with Acetone; dispose of rinsate into the organic waste stream. Deface the label before recycling the glass.

References & Grounding
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclobutanol Derivatives.[2] Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2] Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from .

  • Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards.[2] Elsevier.[2] (Reference for general ether peroxide hazards).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.